Product packaging for Mulberroside F(Cat. No.:CAS No. 193483-95-3)

Mulberroside F

Cat. No.: B591388
CAS No.: 193483-95-3
M. Wt: 566.5 g/mol
InChI Key: YPMOTUXWPXDQDJ-PCIRLDFKSA-N
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Description

Mulberroside F is a member of benzofurans.
This compound has been reported in Morus alba with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O14 B591388 Mulberroside F CAS No. 193483-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMOTUXWPXDQDJ-PCIRLDFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193483-95-3
Record name 3-[6-(beta-D-Glucopyranosyloxy)-2-benzofuranyl]-5-hydroxyphenyl beta-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Mulberroside F: Chemical Structure, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mulberroside F, a bioactive natural product isolated from the mulberry plant (Morus alba L.). It details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its roles as a tyrosinase inhibitor and an anti-inflammatory agent. This document is intended to serve as a core resource, offering detailed experimental protocols and data to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, also known as moracin M-6, 3′-di-O-beta-D-glucopyranoside, is a glycosylated 2-arylbenzofuran, a class of compounds that are derivatives of flavonoids.[1][2] The core structure consists of a moracin M molecule linked to two β-D-glucopyranoside units. This glycosylation significantly influences its solubility and pharmacokinetic properties.

The definitive chemical identity of this compound is established by its IUPAC name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₆H₃₀O₁₄[3][5][6][7]
Molecular Weight 566.51 g/mol [4][5][6][8]
CAS Number 193483-95-3[4][6][7][8]
Appearance White to Off-White Powder[4]
Solubility Soluble in DMSO, Methanol, Ethanol, Pyridine[6][8]
Source Root barks, leaves, and stems of Morus alba L.[1][6][9]

Biological Activities and Mechanisms of Action

This compound has garnered significant interest for its potent biological activities, primarily its anti-melanogenic and anti-inflammatory effects.

Inhibition of Melanogenesis

This compound is a well-documented inhibitor of melanin biosynthesis.[1][9] Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin production pathway.[3] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8] By inhibiting this enzyme, this compound effectively reduces the production of melanin, making it a promising candidate for skin-whitening cosmeceuticals and treatments for hyperpigmentation disorders.[1][10] Studies have shown that this compound exhibits significantly higher inhibitory activity against mushroom tyrosinase than the commonly used reference compound, kojic acid.[4]

Melanogenesis_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibitor Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Multiple Steps MulberrosideF This compound MulberrosideF->DOPA Inhibits MulberrosideF->Dopaquinone Inhibits

Inhibition of the Tyrosinase-mediated Melanin Synthesis Pathway by this compound.
Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of this compound, particularly in the context of allergic asthma.[6][11] In animal models of asthma, this compound treatment has been shown to attenuate airway hyperresponsiveness, reduce eosinophil infiltration, and inhibit goblet cell hyperplasia.[6][11]

The mechanism underlying this effect involves the suppression of the T-helper 2 (Th2) cell response.[6][11] this compound significantly reduces the expression of Th2-associated cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), in bronchoalveolar lavage fluid.[6][12] These cytokines are critical mediators of allergic inflammation, responsible for IgE production, eosinophil recruitment, and mucus hypersecretion. By inhibiting the Th2 pathway, this compound effectively mitigates the key pathological features of asthma.

Anti_Inflammatory_Pathway cluster_stimulus Allergic Asthma Model cluster_response Inflammatory Cascade cluster_inhibition Allergen Allergen (e.g., Ovalbumin) APC Antigen Presenting Cell Allergen->APC Th0 Naive T Cell APC->Th0 Th2 Th2 Cell Activation Th0->Th2 Differentiation Cytokines Release of IL-4, IL-5, IL-13 Th2->Cytokines Eosinophil Eosinophil Infiltration Cytokines->Eosinophil GobletCell Goblet Cell Hyperplasia Cytokines->GobletCell AHR Airway Hyperresponsiveness Eosinophil->AHR GobletCell->AHR MulberrosideF This compound MulberrosideF->Th2 Inhibits

Suppression of the Th2-mediated Allergic Inflammatory Cascade by this compound.
Antioxidant Activity

This compound also demonstrates superoxide scavenging activity, which contributes to its protective effects against auto-oxidation.[1] While specific IC₅₀ values for pure this compound are not widely reported, extracts from Morus alba containing this compound show significant antioxidant potential.[7][13] This free radical scavenging ability may complement its other biological activities, such as protecting skin cells from oxidative damage and reducing oxidative stress in inflamed tissues.

Table 2: Quantitative Bioactivity Data for this compound and Related Extracts

ActivityAssayResultReference
Tyrosinase Inhibition Mushroom Tyrosinase (Monophenolase)4.5-fold higher activity than kojic acid[4]
Tyrosinase Inhibition Mammalian TyrosinaseIC₅₀ = 68.3 µg/mL[1]
Tyrosinase Inhibition M. alba Root Extract (L-DOPA substrate)IC₅₀ = 10.57 µg/mL[14]
Tyrosinase Inhibition M. alba Callus Extract (L-DOPA substrate)IC₅₀ = 92.06 µg/mL[14]
Antioxidant Activity DPPH Scavenging (M. alba Fruit Extract)IC₅₀ = 0.518 mg/mL[7]
Antioxidant Activity ABTS Scavenging (M. alba Branch Extract)IC₅₀ = 75.5 µg/mL[13]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, analysis, and bioactivity assessment of this compound.

Extraction and Isolation from Morus alba Leaves

This protocol is based on bioactivity-guided fractionation methods described in the literature.[10]

Workflow Diagram:

Extraction_Workflow start Dried M. alba Leaves (10 kg) extraction Extract with 70% aq. Ethanol (2 x 80 L) start->extraction concentrate1 Concentrate under Vacuum extraction->concentrate1 partition Suspend in H₂O, Partition with Ethyl Acetate (EtOAc) concentrate1->partition aq_layer Aqueous Layer partition->aq_layer Collect etOAc_layer EtOAc Layer (Discard) partition->etOAc_layer column1 Column Chromatography (Diaion HP-20) aq_layer->column1 elution1 Elute with H₂O -> MeOH gradient column1->elution1 fractions Collect Fractions (Fr. 1-7) elution1->fractions column2 Fraction 5 -> ODS-A Column (60% aq. EtOH) fractions->column2 column3 Fraction 5 -> Sephadex LH-20 (90% aq. MeOH) column2->column3 purified Purified this compound column3->purified

Workflow for the Extraction and Isolation of this compound.

Protocol:

  • Extraction: Extract dried, powdered Morus alba leaves (10 kg) twice with 80 L of 70% aqueous ethanol at room temperature.

  • Concentration: Combine the extracts and concentrate under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition with ethyl acetate. Discard the ethyl acetate layer.

  • Initial Chromatography: Subject the aqueous layer to column chromatography on a Diaion HP-20 resin. Elute with a stepwise gradient of methanol in water to obtain several fractions.

  • Purification: Further purify the active fractions (identified by TLC or HPLC) using open column chromatography on an octadecylsilane (ODS-A) resin, followed by size-exclusion chromatography on a Sephadex LH-20 column to yield pure this compound.[10]

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound in plant extracts.[3][14]

Protocol:

  • Sample Preparation: Dissolve the dried extract or purified compound in methanol. Filter the solution through a 0.2 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Waters Alliance HPLC system or equivalent.[14]

    • Column: C18 reverse-phase column (e.g., Thermo Scientific, 4.6 mm x 250 mm, 5 µm particle size).[3][14]

    • Mobile Phase: A gradient of acetonitrile (Solvent B) in ultrapure water (Solvent A).

    • Flow Rate: 1.0 mL/min.[3][14]

    • Column Temperature: 35 °C.[3][14]

    • Injection Volume: 20 µL.[3][14]

    • Detection: UV detector set to 320 nm.[3]

  • Quantification: Generate a standard curve using purified this compound at concentrations ranging from 0–100 µg/mL.[3] Identify the this compound peak in samples by comparing the retention time (approximately 7.3 min under these conditions) with the standard.[3]

In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of tyrosinase using L-DOPA as a substrate.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (50 mM, pH 6.8).

    • Prepare a solution of L-DOPA (2.5 mM) in the same phosphate buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO, diluted with buffer).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution (this compound or kojic acid).

    • Add 80 µL of phosphate buffer and 40 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 25 °C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell-Based Melanin Formation Assay

This assay evaluates the effect of this compound on melanin production in a cell line such as B16F10 melanoma cells.[1]

Protocol:

  • Cell Culture: Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 24-well plate. After 24 hours, treat the cells with various concentrations of this compound for 72 hours.

  • Melanin Measurement:

    • Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80 °C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • Cell Viability: Perform a parallel MTT or similar cytotoxicity assay to ensure that the observed reduction in melanin is not due to cell death.

  • Data Analysis: Normalize the melanin content to the total protein content or cell number. Express the results as a percentage of the melanin content in untreated control cells.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant, dual-action biological properties. Its ability to inhibit tyrosinase provides a strong rationale for its development in the cosmeceutical industry for skin lightening applications. Furthermore, its capacity to suppress the Th2-mediated inflammatory response opens new avenues for its investigation as a therapeutic agent for allergic inflammatory diseases like asthma. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore and validate the therapeutic potential of this intriguing molecule.

References

The Biosynthesis of Mulberroside F in Morus alba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of Mulberroside F, a bioactive 2-arylbenzofuran flavonoid found in Morus alba (white mulberry). This compound has garnered significant interest for its pharmacological properties, including its potent inhibition of melanin biosynthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound biosynthesis, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols. The guide also visualizes the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Morus alba is a rich source of various secondary metabolites, including flavonoids and stilbenoids, which contribute to its medicinal properties.[2][3] Among these, this compound (moracin M-6, 3'-di-O-beta-D-glucopyranoside) has been identified as a compound of interest due to its significant biological activities.[4][5][6][7][8][9][10] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and cosmeceutical applications. This guide synthesizes the current knowledge on the biosynthesis of this compound, focusing on the enzymatic reactions from the general phenylpropanoid pathway to the formation of the characteristic 2-arylbenzofuran skeleton of its aglycone, moracin M, and its subsequent glycosylation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway. The pathway can be broadly divided into three key stages:

  • Formation of the Phenylpropanoid Precursors: This initial stage involves the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA.

  • Formation of the Moracin M Skeleton: This stage involves the key steps that lead to the formation of the 2-arylbenzofuran structure of moracin M. A putative pathway involves the formation of a stilbenoid intermediate, followed by oxidative cyclization.

  • Glycosylation of Moracin M: The final stage is the attachment of two glucose moieties to the moracin M backbone to yield this compound.

The proposed biosynthetic pathway is detailed below.

Pathway Visualization

Caption: Proposed biosynthetic pathway of this compound in Morus alba.

Key Enzymes in the Biosynthesis of this compound

The biosynthesis of this compound is catalyzed by a series of enzymes, some of which have been well-characterized, while others remain putative.

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[11]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[11]

  • 4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A to form p-coumaroyl-CoA.[11]

  • p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) (Putative): This enzyme is proposed to hydroxylate p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA, a key step directing intermediates towards the biosynthesis of certain stilbenoids and deoxychalcones.[3]

  • Stilbene Synthase (STS): Catalyzes the condensation of one molecule of a cinnamoyl-CoA derivative with three molecules of malonyl-CoA to form the stilbene backbone.[10][12] In the case of oxyresveratrol formation, 2',4'-dihydroxycinnamoyl-CoA would likely serve as the starter molecule.

  • Moracin M Synthase(s) (MMS) (Putative): A novel enzymatic activity that has been observed to convert oxyresveratrol into moracin M, likely through an oxidative cyclization mechanism to form the benzofuran ring.[3] The specific enzyme(s) responsible for this conversion are yet to be fully characterized.

  • UDP-dependent Glycosyltransferases (UGTs) (Putative): These enzymes are responsible for the glycosylation of moracin M at the 6 and 3' positions with two glucose moieties to form this compound. The specific UGTs involved in this process in Morus alba have not yet been identified.

Quantitative Data

The concentration of this compound varies in different parts of the Morus alba plant and can be influenced by cultivation methods.

Plant MaterialThis compound Content (µg/g dry weight)Reference
Leaves (soil-grown)30.85 ± 5.98[13]
Roots (soil-grown)121.52 ± 6.59[13]
Roots (in vitro cultured)207.35 ± 23.42[13]
Callus (in vitro)160.97 ± 17.08[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the methodology used for the quantification of this compound in Morus alba extracts.[9][13]

Objective: To quantify the concentration of this compound in plant extracts.

Materials:

  • Freeze-dried and powdered plant material (leaves, roots, callus)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid (HPLC grade)

  • This compound standard

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction:

    • Weigh 1 g of powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.2% acetic acid in water) and solvent B (0.2% acetic acid in acetonitrile).

    • Gradient Program: A linear gradient from 5% to 50% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 320 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

In Vitro Assay for Stilbene Synthase (STS) Activity

This protocol is a general method for assaying STS activity, which can be adapted for enzymes from Morus alba.[14]

Objective: To measure the enzymatic activity of stilbene synthase.

Materials:

  • Plant protein extract

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • p-Coumaroyl-CoA (substrate)

  • [¹⁴C]-Malonyl-CoA (substrate)

  • Ethyl acetate

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize plant tissue in liquid nitrogen.

    • Extract the protein in a suitable buffer containing protease inhibitors.

    • Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzymatic Reaction:

    • Set up the reaction mixture containing:

      • 100 µL of reaction buffer

      • 10 µL of p-coumaroyl-CoA (1 mM)

      • 10 µL of [¹⁴C]-Malonyl-CoA (0.1 µCi)

      • 50 µL of enzyme extract

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of 2 M HCl.

  • Product Extraction and Quantification:

    • Extract the stilbene product (e.g., resveratrol) with 200 µL of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Transfer the ethyl acetate phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the incorporation of ¹⁴C into the product.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the this compound biosynthetic pathway.[15][16]

Objective: To quantify the transcript levels of target biosynthetic genes.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Grind plant tissue in liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Use the 2-ΔΔCt method to calculate the relative expression of the target genes.

    • Normalize the expression levels to a suitable housekeeping gene (e.g., actin or GAPDH).

Experimental Workflow and Signaling

The study of the this compound biosynthetic pathway typically involves a series of interconnected experiments. The following diagram illustrates a logical workflow.

Experimental_Workflow cluster_plant_material Plant Material & Treatment cluster_analysis Analysis cluster_validation Functional Validation Plant Material Plant Material Elicitor Treatment Elicitor Treatment Plant Material->Elicitor Treatment Metabolite Profiling (HPLC) Metabolite Profiling (HPLC) Elicitor Treatment->Metabolite Profiling (HPLC) Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) Elicitor Treatment->Gene Expression (qRT-PCR) Metabolite Profiling (HPLC)->Gene Expression (qRT-PCR) Enzyme Activity Assays Enzyme Activity Assays Gene Expression (qRT-PCR)->Enzyme Activity Assays Gene Expression (qRT-PCR)->Enzyme Activity Assays Gene Cloning & Expression Gene Cloning & Expression Enzyme Activity Assays->Gene Cloning & Expression In Vitro Enzyme Characterization In Vitro Enzyme Characterization Gene Cloning & Expression->In Vitro Enzyme Characterization In Vivo Validation (e.g., Transgenic Plants) In Vivo Validation (e.g., Transgenic Plants) In Vitro Enzyme Characterization->In Vivo Validation (e.g., Transgenic Plants)

Caption: A typical experimental workflow for investigating the this compound biosynthetic pathway.

The biosynthesis of stilbenoids and other phenylpropanoids in plants is often regulated by complex signaling pathways in response to various stimuli. Elicitors such as methyl jasmonate (MeJA) and cyclodextrins have been shown to enhance the production of stilbenoids in Morus alba cell cultures, suggesting the involvement of jasmonate signaling pathways in the regulation of this biosynthetic route.[7][11][12][17] Further research is needed to elucidate the specific transcription factors and signaling cascades that control the expression of the key genes in the this compound pathway.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the current understanding of the this compound biosynthetic pathway in Morus alba. While the general framework of the pathway from the phenylpropanoid precursors is established, several key enzymatic steps, particularly the formation of the moracin M skeleton and its subsequent glycosylation, are still based on putative evidence and require further investigation. The identification and characterization of the "moracin M synthase(s)" and the specific glycosyltransferases are critical next steps.

Future research should focus on:

  • The functional characterization of the candidate genes identified through transcriptomic studies.

  • The elucidation of the regulatory networks, including the identification of key transcription factors, that control the expression of the biosynthetic genes.

  • The use of metabolic engineering and synthetic biology approaches to enhance the production of this compound in microbial or plant-based systems.

By addressing these research gaps, a more complete understanding of this compound biosynthesis will be achieved, paving the way for its sustainable production and full exploitation of its therapeutic potential.

References

The Pharmacokinetic and Metabolic Journey of Mulberroside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberroside F, a key bioactive constituent isolated from Morus alba L. (white mulberry), has garnered significant interest for its diverse pharmacological activities, notably its potent tyrosinase inhibitory effects.[1][2] Despite its therapeutic potential, a comprehensive understanding of its pharmacokinetic and metabolic profile remains largely uncharted in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the predicted pharmacokinetics and metabolism of this compound. Drawing upon data from structurally related compounds, including Mulberroside A and other 2-arylbenzofuran flavonoids, this document outlines the probable metabolic fate of this compound, offering valuable insights for future research and drug development endeavors. While direct quantitative data for this compound is scarce, this guide presents a scientifically grounded framework for its anticipated absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction

This compound, chemically known as Moracin M-6, 3'-di-O-β-D-glucopyranoside, belongs to the 2-arylbenzofuran class of flavonoids.[1] Its structure is characterized by a central benzofuran ring linked to a resorcinol moiety, with two glucose molecules attached. This glycosylation significantly influences its physicochemical properties and, consequently, its pharmacokinetic behavior. Understanding the ADME profile of this compound is critical for evaluating its bioavailability, efficacy, and potential for therapeutic applications. Due to the limited specific research on this compound, this guide will leverage the metabolic pathways of its close analog, Mulberroside A, and other related stilbene and 2-arylbenzofuran compounds to construct a predictive metabolic map.

Predicted Pharmacokinetics and Metabolism

The pharmacokinetic journey of this compound is anticipated to be a multi-step process initiated by enzymatic modifications in the gastrointestinal tract, followed by systemic absorption and further metabolism in the liver.

Absorption

Given its glycosidic nature, the oral bioavailability of this compound is expected to be low.[3] The large and polar glucose moieties likely hinder its passive diffusion across the intestinal epithelium. The primary route of absorption is predicted to involve initial deglycosylation by intestinal microflora.

Metabolism

The metabolism of this compound is projected to occur in two main phases:

  • Phase I: Deglycosylation: The initial and most critical metabolic step for this compound is the enzymatic cleavage of its two glucose units. This process is likely mediated by β-glucosidases present in the gut microbiome.[4] This deglycosylation is expected to yield the aglycone form, Moracin M.

  • Phase II: Conjugation: Following the formation of the more lipophilic aglycone, Moracin M, it is expected to undergo extensive Phase II metabolism, primarily in the liver. The principal conjugation reactions are predicted to be glucuronidation and sulfation, which increase the water solubility of the metabolite, facilitating its excretion.[5][6]

The predicted metabolic cascade is as follows:

  • This compound is ingested.

  • In the intestine, gut microbiota enzymes hydrolyze the glycosidic bonds, sequentially removing the two glucose molecules to form Moracin M (aglycone) .

  • Moracin M is absorbed into systemic circulation.

  • In the liver, Moracin M undergoes glucuronidation and sulfation to form Moracin M-glucuronide and Moracin M-sulfate .

  • These water-soluble conjugates are then eliminated from the body.

Data Presentation: Predicted Metabolites of this compound

While quantitative pharmacokinetic parameters for this compound are not available, the following table summarizes the predicted metabolites based on the metabolism of structurally similar compounds like Mulberroside A and other 2-arylbenzofuran flavonoids.[5][6]

Parent Compound Predicted Intermediate Metabolite Predicted Final Metabolites (Conjugates) Key Metabolic Reactions
This compoundMoracin M (Aglycone)Moracin M-glucuronide, Moracin M-sulfateDeglycosylation, Glucuronidation, Sulfation

Experimental Protocols: A Framework for Future Studies

To empirically validate the predicted pharmacokinetic and metabolic profile of this compound, the following experimental protocols are recommended:

In Vitro Metabolism Studies
  • Objective: To identify the metabolic pathways of this compound.

  • Methodology:

    • Incubate this compound with human and rat liver microsomes, S9 fractions, and intestinal microflora preparations.

    • Include necessary cofactors for Phase I and Phase II enzymes (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).

    • Analyze the incubation mixtures at various time points using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Studies
  • Objective: To determine the key pharmacokinetic parameters of this compound.

  • Methodology:

    • Administer a single dose of this compound to laboratory animals (e.g., rats, mice) via oral and intravenous routes.

    • Collect blood, urine, and fecal samples at predetermined time intervals.

    • Process and analyze the samples using a validated LC-MS/MS method to measure the concentrations of this compound and its major metabolites.

    • Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), half-life (t1/2), and clearance (CL) using appropriate software.

Visualization of Predicted Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathway of this compound and a generalized workflow for its pharmacokinetic analysis.

MulberrosideF_Metabolism cluster_gut Intestinal Lumen cluster_liver Liver MulberrosideF This compound MoracinM Moracin M (Aglycone) MulberrosideF->MoracinM Deglycosylation (Gut Microbiota) Conjugates Moracin M-glucuronide Moracin M-sulfate MoracinM->Conjugates Phase II Metabolism (Glucuronidation, Sulfation) Excretion Excretion Conjugates->Excretion

Caption: Predicted metabolic pathway of this compound.

PK_Workflow Dosing Dosing (Oral/IV Administration) Sampling Biological Sampling (Blood, Urine, Feces) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Modeling (AUC, Cmax, t1/2, etc.) Analysis->PK_Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

While direct experimental data on the pharmacokinetics and metabolism of this compound is currently lacking, a robust predictive framework can be constructed based on the well-established metabolic pathways of its structural analogs. It is anticipated that this compound undergoes initial deglycosylation in the gut, followed by systemic absorption of its aglycone, Moracin M, which is then extensively metabolized via Phase II conjugation reactions in the liver prior to excretion. The proposed experimental protocols in this guide offer a clear roadmap for future research to elucidate the precise ADME properties of this compound. A thorough understanding of its pharmacokinetic profile is paramount for unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.

References

The Toxicology and Safety Profile of Mulberroside F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the currently available toxicological and safety data relevant to Mulberroside F. It is important to note that a significant portion of the existing research has been conducted on mulberry plant extracts (leaves, fruits, and roots) which contain this compound as one of its constituents, rather than on the isolated compound itself. Therefore, the findings from studies on extracts should be interpreted with caution and not be directly extrapolated to the safety profile of pure this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a stilbenoid glycoside found in various parts of the mulberry plant (Morus alba L.). It is recognized for its potential therapeutic and cosmeceutical properties, primarily attributed to its inhibitory effects on tyrosinase and melanin biosynthesis, as well as its superoxide scavenging activities.[1][2][3][4] As interest in this compound as a bioactive compound grows, a thorough understanding of its toxicological and safety profile is crucial for its potential development and application. This technical guide synthesizes the available preclinical safety data, focusing on in vitro and in vivo studies of mulberry extracts containing this compound.

In Vitro Toxicology

Cytotoxicity

Studies on crude extracts of mulberry root, which are a source of this compound, have consistently demonstrated a lack of cytotoxic effects in various cell lines.

Table 1: Summary of In Vitro Cytotoxicity Studies of Mulberry Root Extract

Cell LineAssay TypeOutcomeReference(s)
Human keratinocyte (HaCaT)MTT AssayNo cytotoxicity observed[2][5][6][7][8]
Vero (Monkey kidney epithelial)MTT AssayNo cytotoxicity observed[2][5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of mulberry root extract was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: HaCaT and Vero cells were cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells were treated with varying concentrations of the mulberry root extract for a specified period (e.g., 24-72 hours).

  • MTT Incubation: After treatment, the media was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability was calculated as the percentage of the absorbance of treated cells relative to the absorbance of untreated control cells.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed HaCaT or Vero cells in 96-well plates B Treat cells with Mulberry Root Extract A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Caption: Workflow for assessing the in vitro cytotoxicity of mulberry root extract.

In Vivo Toxicology

Comprehensive in vivo toxicological data for isolated this compound is not currently available. The following sections summarize the findings from studies conducted on various mulberry extracts.

Acute Toxicity

Acute toxicity studies on mulberry extracts indicate a low order of toxicity.

Table 2: Acute Toxicity Data for Mulberry Extracts in Rodents

Extract SourceAnimal ModelRoute of AdministrationLD₅₀ (mg/kg bw)ObservationsReference(s)
Mulberry Leaf ExtractRatOral (gavage)> 15,000No mortality or behavioral changes[9]
Mulberry Fruit ExtractRatOral (gavage)> 2,000No signs of toxicity or death[5][9]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance (e.g., mulberry leaf extract) at a starting dose level. The dose is administered by oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Depending on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor. This sequential dosing continues until the stopping criteria are met.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Subacute and Subchronic Toxicity

Subacute and subchronic toxicity studies on mulberry extracts have established No-Observed-Adverse-Effect Levels (NOAELs).

Table 3: Subacute and Subchronic Toxicity Data for Mulberry Extracts in Rats

Extract SourceStudy DurationDoses (mg/kg bw/day)NOAEL (mg/kg bw/day)ObservationsReference(s)
Mulberry Leaf Extract28 days0, 1880, 3750, 75007500No significant changes in hematological, biochemical, or histopathological parameters.[9]
Mulberry Fruit Extract90 days2, 10, 500500No abnormalities in body weight, food/water intake, organ weights, hematology, clinical chemistry, or histopathology.[5][9]
Synbiotic Mulberry90 days250, 500, 10001000No mortality or toxic changes observed.[10]
Mulberry Extract90 days466, 1400, 42004200No significant adverse effects. Renal tubular pigmentation was noted but considered an excretory effect.[7]

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

  • Animal Model: Typically, Sprague-Dawley or Wistar rats are used. Both sexes are included.

  • Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

  • Administration: The test substance is administered daily by oral gavage for 90 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any gross lesions.

G cluster_0 Logical Relationship: Dosage and Toxicity of Mulberry Extracts A Mulberry Extract Administration B Low to Moderate Doses (up to NOAEL) A->B C High Doses (Exceeding NOAEL - data limited for this compound) A->C D No Observed Adverse Effects B->D E Potential for Adverse Effects (e.g., renal pigmentation with some extracts) C->E

Caption: Relationship between mulberry extract dosage and observed toxicological effects.

Genotoxicity

Genotoxicity studies have been conducted on mulberry leaf extract, with no evidence of mutagenic or clastogenic potential.

Table 4: Genotoxicity Studies of Mulberry Leaf Extract

AssayTest SystemConcentration/DoseResultReference(s)
Ames TestSalmonella typhimurium strains TA97, TA98, TA100, TA102Not specifiedNon-mutagenic[9]
In vivo Micronucleus AssayMouse bone marrow10 g/kg bwNo induction of chromosome aberrations[9]
Sperm Abnormality TestMouse10 g/kg bwNo evidence of inducing sperm abnormalities[9]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Bacterial Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance (mulberry leaf extract) in the presence of a small amount of histidine.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium. The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Pharmacokinetics and Metabolism

Pharmacokinetic data for this compound is limited. However, studies on the related compound, Mulberroside A, and general observations on mulberrosides suggest low bioavailability and rapid metabolism.[10] It is hypothesized that intestinal bacteria may play a role in the metabolism of these glycosides.

Conclusion

The available toxicological data, primarily derived from studies on various mulberry extracts, suggest a low toxicity profile for these preparations. In vitro studies indicate a lack of cytotoxicity. In vivo acute and subchronic studies in rodents have established high LD₅₀ and NOAEL values for mulberry leaf and fruit extracts. Furthermore, genotoxicity assays on mulberry leaf extract have not revealed any mutagenic or clastogenic potential.

However, it is imperative to reiterate that there is a significant lack of toxicological data on isolated this compound. To comprehensively establish the safety profile of this compound for its potential use in pharmaceutical and cosmeceutical applications, further studies on the purified compound are essential. These should include acute, subchronic, and chronic toxicity studies, a full battery of genotoxicity tests, reproductive and developmental toxicity assessments, and detailed pharmacokinetic analyses.

References

The Quest for Mulberroside F: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and purification of Mulberroside F, a promising bioactive compound with applications in the pharmaceutical and cosmetic industries.

This compound, a stilbenoid glycoside, has garnered significant attention for its potent biological activities, most notably its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[1][2] This property positions it as a valuable ingredient for skin whitening and treating hyperpigmentation.[2] This guide provides an in-depth overview of its natural origins and a detailed methodology for its extraction and purification.

Natural Sources and Abundance

This compound is primarily found in various species of the Mulberry plant (genus Morus), with significant concentrations identified in the leaves, roots, and root bark of Morus alba L.[2] Notably, research has demonstrated that in vitro plant tissue cultures, such as callus and root cultures, can serve as a consistent and controllable source of this valuable compound.[1]

The concentration of this compound varies depending on the plant part and cultivation method. The following table summarizes the quantitative data from various studies.

Source MaterialCultivation MethodThis compound Content (µg/g Dry Weight)Reference
Morus alba LeavesSoil-grown30.85 ± 5.98[1]
Morus alba RootsSoil-grown121.52 ± 6.59[1]
Morus alba Callus CultureIn vitro150 - 160.97 ± 17.08[1][3]
Morus alba Root CultureIn vitro207.35 ± 23.42[1]

Isolation and Purification: A Step-by-Step Protocol

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. A common and effective approach is bioassay-guided fractionation, where each fraction is tested for its tyrosinase inhibitory activity to guide the purification process.[2]

I. Extraction

The initial step involves the extraction of crude bioactive compounds from the plant material.

Protocol: Solvent Extraction

  • Preparation of Plant Material: Air-dry the collected plant material (leaves or root bark of Morus alba) and grind it into a fine powder.

  • Solvent Maceration: Suspend the powdered plant material in 85% methanol.[2]

  • Extraction: Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours) to ensure thorough extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

II. Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol: Liquid-Liquid Partitioning

  • Suspension: Suspend the crude methanol extract in distilled water.

  • Sequential Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • n-hexane

    • Di-ethyl ether

    • Ethyl acetate

    • n-butanol

  • Fraction Collection: Collect each solvent fraction separately and concentrate them to dryness. The ethyl acetate fraction is often found to be enriched with tyrosinase inhibitors, including this compound.

III. Chromatographic Purification

The enriched fraction is further purified using various chromatographic techniques to isolate this compound.

Protocol: Macroporous Resin Column Chromatography

This step is effective for the initial purification and enrichment of flavonoids and stilbenoids from the active fraction.

  • Resin Preparation: Pre-treat a macroporous resin (e.g., D101) by washing it with ethanol and then water to remove any impurities.[4]

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in an appropriate solvent and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

  • Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is typically performed using preparative HPLC.

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient of acetonitrile and water is an effective mobile phase.[1]

  • Detection: Monitor the elution at a wavelength of 320 nm, which is the characteristic absorption wavelength for this compound.[1]

  • Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

  • Lyophilization: Lyophilize the collected fraction to obtain pure this compound as a powder.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the isolation process and the mechanism of action of this compound, the following diagrams are provided.

Isolation_Workflow Start Morus alba Plant Material (Leaves or Root Bark) Extraction Solvent Extraction (85% Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-hexane, ether, ethyl acetate, n-butanol) Extraction->Partitioning ColumnChrom Macroporous Resin Column Chromatography Partitioning->ColumnChrom Ethyl Acetate Fraction PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC End Pure this compound PrepHPLC->End

Figure 1: General workflow for the isolation of this compound.

This compound exerts its depigmenting effect by directly inhibiting the enzyme tyrosinase, which plays a crucial role in the melanin biosynthesis pathway.

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Further Reactions MulberrosideF This compound Tyrosinase Tyrosinase MulberrosideF->Tyrosinase Inhibits

Figure 2: Inhibition of Tyrosinase by this compound in the Melanin Biosynthesis Pathway.

The inhibitory mechanism of stilbenoids like this compound on tyrosinase is believed to involve the chelation of copper ions within the active site of the enzyme, thereby blocking its catalytic activity.[5] This competitive inhibition prevents the conversion of L-tyrosine to L-DOPA, the rate-limiting step in melanin production.[5][6]

This technical guide provides a foundational understanding and practical protocols for the isolation and purification of this compound. Further optimization of these methods may be required depending on the specific source material and available equipment. The continued exploration of this potent bioactive compound holds significant promise for the development of novel therapeutic and cosmetic applications.

References

Mulberroside F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and associated experimental protocols for Mulberroside F, a natural compound of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a stilbenoid glycoside found in various parts of the mulberry plant (Morus alba L.), particularly in the root bark and leaves.[1][2][3] It is recognized for its role as a bioactive constituent with potential applications in cosmetics and medicine.[4][5][6]

Below is a summary of its key physicochemical properties:

PropertyValueSource(s)
Molecular Formula C₂₆H₃₀O₁₄[7]
Molecular Weight 566.51 g/mol [7]
Physical Description Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.[2]
Predicted Density 1.645 ± 0.06 g/cm³
Predicted Boiling Point 920.5 ± 65.0 °C
Predicted pKa 9.07 ± 0.10
UV Absorption Exhibits UV absorption, suggesting potential for photoprotective applications.[8][9][10][8][9][10]
Spectral Data ¹H-NMR, ¹³C-NMR, RP-HPLC, and MS data are available from commercial suppliers.[4]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its primary mechanism of action being the inhibition of melanin biosynthesis. It also exhibits anti-inflammatory and antioxidant properties.

Inhibition of Melanogenesis

This compound is a known inhibitor of tyrosinase, the key enzyme in the melanin production pathway.[5][11] By inhibiting tyrosinase, this compound effectively reduces the conversion of L-DOPA to dopachrome, a critical step in melanogenesis.[5][11][12] This activity suggests its potential use as a skin-whitening agent.[5][11]

Melanin_Biosynthesis_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Mulberroside_F This compound Mulberroside_F->Tyrosinase inhibits

Inhibition of the Melanin Biosynthesis Pathway by this compound.
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, which are, in part, mediated through the modulation of key signaling pathways, including the NF-κB and MAPK/ERK pathways. Mulberry extracts containing this compound have been observed to inhibit the activation of NF-κB.[1][13][14] This inhibition is crucial as NF-κB is a central regulator of inflammatory gene expression.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF_kB NF-κB (p65/p50) IκBα->NF_kB sequesters Nucleus Nucleus NF_kB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Mulberroside_F This compound Mulberroside_F->IKK inhibits

Modulation of the NF-κB Signaling Pathway by this compound.
Immunomodulatory Effects

Studies on animal models of asthma have indicated that this compound can reduce airway inflammation by inhibiting the activation of T helper 2 (Th2) cells.[5] This leads to a decrease in the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13, which are key mediators of allergic inflammation.

Th2_Cell_Differentiation_Inhibition Naive_T_Cell Naive T Cell Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell differentiation Cytokines IL-4, IL-5, IL-13 Th2_Cell->Cytokines secretes Inflammation Allergic Inflammation Cytokines->Inflammation Mulberroside_F This compound Mulberroside_F->Naive_T_Cell inhibits differentiation

Inhibition of Th2 Cell Differentiation by this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and purification of this compound from Morus alba leaves, based on commonly cited methodologies.

Extraction_Workflow Start Dried Morus alba Leaves Extraction Methanol/Ethanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Bioassay-Guided Fractionation Crude_Extract->Fractionation Purification Column Chromatography (e.g., Silica Gel, ODS) Fractionation->Purification Final_Product Purified this compound Purification->Final_Product

General Workflow for the Extraction and Purification of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves or root bark of Morus alba) is extracted with a suitable solvent, typically 85% methanol or ethanol.[5][11]

  • Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract undergoes bioassay-guided fractionation, often involving partitioning with solvents of increasing polarity to isolate the active fractions.

  • Purification: The active fractions are further purified using chromatographic techniques such as silica gel column chromatography or octadecylsilane (ODS) column chromatography to yield pure this compound.

Tyrosinase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of this compound on the enzymatic activity of tyrosinase.

Methodology:

  • Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., DMSO). Prepare a solution of mushroom tyrosinase in phosphate buffer. The substrate solution is L-DOPA.[8]

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution to wells containing either the this compound solution (test) or the solvent alone (control).

    • Incubate the plate for a short period.

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475-492 nm) over time using a microplate reader.[15]

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

Anti-inflammatory Activity Assessment in Macrophages

This protocol outlines the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Stimulation: Induce an inflammatory response by stimulating the cells with LPS.

  • Analysis:

    • Gene Expression: Analyze the expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α) using techniques like RT-qPCR or Western blotting.

    • Signaling Pathway Analysis: Investigate the activation of key signaling proteins (e.g., phosphorylation of IκBα, p65, ERK) by Western blotting to elucidate the mechanism of action.[1]

Conclusion

This compound is a promising natural compound with well-documented inhibitory effects on melanogenesis and emerging evidence for its anti-inflammatory and immunomodulatory properties. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

Methodological & Application

Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Mulberroside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside F, a natural compound found in mulberry plants (Morus spp.), has garnered significant interest in the cosmetic and pharmaceutical industries for its potential as a skin-lightening agent.[1][2][3] Its mechanism of action is attributed to the inhibition of tyrosinase, a key enzyme in the biosynthesis of melanin.[1][3][4][5][6] Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis, specifically the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7][8][9] By inhibiting this enzyme, this compound can effectively reduce melanin production, making it a promising candidate for treating hyperpigmentation disorders and for use in skin-whitening cosmetic formulations.[3][4][6][10]

These application notes provide a detailed protocol for conducting an in vitro tyrosinase inhibition assay to evaluate the efficacy of this compound. The protocol is based on established spectrophotometric methods using L-DOPA as a substrate.

Data Presentation: Quantitative Analysis of Tyrosinase Inhibition

The inhibitory activity of this compound and related extracts against tyrosinase is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound/ExtractSubstrateIC50 ValuePositive ControlReference
Mulberry Root ExtractL-DOPA10.57 µg/mLKojic Acid[1]
Mulberry Callus ExtractL-DOPA92.06 µg/mLKojic Acid[1]
Moracin N (from M. nigra)30.52 µMKojic Acid[11]
Moracin M (from M. australis)Lower than Kojic AcidKojic Acid[11]
Mulberroside AL-tyrosine & L-DOPA53.6 µMKojic Acid, Arbutin[12]
OxyresveratrolL-tyrosine & L-DOPA0.49 µMKojic Acid, Arbutin[12]

Experimental Protocols: In Vitro Tyrosinase Inhibition Assay

This protocol outlines the materials and methodology for determining the tyrosinase inhibitory activity of this compound.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound (test compound)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic Acid (positive control)

  • Phosphate Buffer (20 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490-510 nm[1][9]

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 6.8): Prepare a 20 mM solution of sodium phosphate and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (100 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to achieve a final concentration of 100 units/mL.[1] Keep the solution on ice.

  • L-DOPA Solution (2 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.[1] Prepare this solution fresh before use and protect it from light.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilute with phosphate buffer to obtain a range of test concentrations.

  • Kojic Acid Solution: Prepare a stock solution of kojic acid in DMSO and dilute with phosphate buffer to a suitable concentration to be used as a positive control.

Assay Procedure
  • In a 96-well microplate, add the following to each well:

    • 120 µL of Phosphate Buffer (20 mM, pH 6.8)

    • 20 µL of the sample solution (this compound at various concentrations, or solvent for the blank)

    • 20 µL of Mushroom Tyrosinase solution (100 U/mL)[1]

  • Pre-incubate the plate at 25°C for 10 minutes.[1]

  • Initiate the enzymatic reaction by adding 20 µL of 2 mM L-DOPA solution to each well.[1]

  • Incubate the plate at 25°C for 20 minutes.[1]

  • Measure the absorbance of the resulting dopachrome at 490 nm using a microplate reader.[1]

  • The percentage of tyrosinase inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the reaction mixture without the inhibitor.

    • A_sample is the absorbance of the reaction mixture with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 6.8) add_reagents Add Buffer, Sample, and Tyrosinase to 96-well plate prep_buffer->add_reagents prep_tyrosinase Prepare Tyrosinase Solution prep_tyrosinase->add_reagents prep_ldopa Prepare L-DOPA Solution prep_mulberroside Prepare this compound Solutions prep_mulberroside->add_reagents prep_kojic Prepare Kojic Acid Solution prep_kojic->add_reagents pre_incubate Pre-incubate at 25°C for 10 min add_reagents->pre_incubate add_ldopa Add L-DOPA to initiate reaction pre_incubate->add_ldopa incubate Incubate at 25°C for 20 min add_ldopa->incubate read_absorbance Measure Absorbance at 490 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Signaling Pathway of Melanogenesis and Tyrosinase Inhibition

G cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin (further reactions) Tyrosinase Tyrosinase Tyrosinase->LDOPA Tyrosinase->Dopaquinone MulberrosideF This compound MulberrosideF->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

References

Application Notes and Protocols for Mulberroside F in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside F, a stilbenoid found in the leaves and roots of the white mulberry (Morus alba), has garnered significant interest in biomedical research.[1][2] This natural compound is primarily recognized for its potent inhibitory effects on melanin biosynthesis, making it a promising candidate for applications in dermatology and cosmetology as a skin-whitening agent.[1][2][3][4] Beyond its well-documented anti-melanogenic properties, emerging evidence suggests that this compound also possesses anti-inflammatory and neuroprotective activities, broadening its potential therapeutic applications.

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments. Detailed protocols for key assays are presented, along with a summary of its biological effects and the signaling pathways it modulates.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily investigated in the context of melanogenesis, inflammation, and neuroprotection.

Anti-Melanogenic Activity

The most well-characterized activity of this compound is its ability to inhibit melanin production. This is achieved through the direct inhibition of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[1][2] By reducing tyrosinase activity, this compound decreases the conversion of L-DOPA to dopachrome, a critical step in the formation of melanin.[1][2] This compound has also been noted to possess superoxide scavenging properties, which may contribute to its protective effects against auto-oxidation.[3][4]

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various cell models. In tumor necrosis factor (TNF)-α-stimulated BEAS-2B human bronchial epithelial cells, it has been shown to reduce the levels of pro-inflammatory cytokines and chemokines.[2][5] Furthermore, it can suppress the production of reactive oxygen species (ROS) and the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the adhesion of inflammatory cells.[2][5] The underlying mechanism is suggested to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Neuroprotective Activity

The neuroprotective potential of compounds from mulberry, including this compound, is an area of active research. Studies on related compounds and mulberry extracts suggest that these molecules can protect neuronal cells from oxidative stress-induced damage.[1] The proposed mechanisms involve the inhibition of inflammatory pathways and the reduction of ROS. For instance, combined extracts of mulberry fruit and leaf have shown protective effects in SH-SY5Y neuroblastoma cells by reducing oxidative stress markers and modulating apoptosis-related proteins.[6][7]

Data Presentation

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound in various cell culture models.

Table 1: Inhibitory Activity of this compound on Tyrosinase

ParameterValueCell Line/SystemReference
Tyrosinase Inhibition (Mammalian)IC50: 68.3 µg/mLmelan-a cells[2]

Table 2: Cytotoxicity of this compound

Cell LineConcentrationEffect on ViabilityReference
HaCaT (Human Keratinocytes)Not specifiedNo cytotoxicity observed[2]
Vero (Kidney Epithelial Cells)Not specifiedNo cytotoxicity observed[2]
BEAS-2B (Human Bronchial Epithelial Cells)≤30 µMNo significant cytotoxic effects[5]

Table 3: Effective Concentrations of this compound and Related Mulberry Extracts

Biological ActivityCell LineCompound/ExtractEffective ConcentrationReference
Anti-inflammatoryBEAS-2BThis compound0–15 µM[5]
NeuroprotectionSH-SY5YCombined Mulberry Fruit and Leaf Extract62.5 and 125 µg/mL[6][7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Tyrosinase Activity Assay (In Vitro)

This protocol is adapted from a method used to assess the inhibitory effect of compounds on mushroom tyrosinase activity.[8]

Materials:

  • Mushroom Tyrosinase (100 U/mL)

  • L-DOPA (2 mM)

  • Phosphate Buffer (20 mM, pH 6.8)

  • This compound (various concentrations)

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay mixture in a 96-well plate by adding:

    • 120 µL of phosphate buffer

    • 20 µL of this compound solution (or positive control/vehicle)

    • 20 µL of mushroom tyrosinase solution

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Incubate the plate for a further 20 minutes at 25°C.

  • Measure the absorbance at 490 nm to determine the amount of dopachrome formed.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells

This protocol is a standard method for quantifying melanin content in cultured cells.[9][10][11]

Materials:

  • B16F10 mouse melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (various concentrations)

  • α-Melanocyte-stimulating hormone (α-MSH, optional, as a positive control for melanogenesis)

  • Phosphate-buffered saline (PBS)

  • 1N NaOH with 10% DMSO

  • 6-well or 24-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well or 24-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and α-MSH if used) for 72 hours.

  • After incubation, wash the cells with PBS and harvest the cell pellets.

  • Solubilize the melanin by adding 1N NaOH containing 10% DMSO to the cell pellets.

  • Incubate at 70°C for 30-60 minutes to dissolve the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cell lysate.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Materials:

  • Target cell line (e.g., B16F10, HaCaT, BEAS-2B, SH-SY5Y)

  • Complete cell culture medium

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for a further 15 minutes to 4 hours, with gentle shaking, until the crystals are fully dissolved.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Express cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat Cells with this compound A->C B Culture Target Cells (e.g., B16F10, RAW 264.7) B->C D Cell Viability Assay (MTT) C->D E Melanin Content Assay C->E F Tyrosinase Activity Assay C->F G Cytokine Measurement (ELISA) C->G H Western Blot (Signaling Proteins) C->H I Analyze and Interpret Results D->I E->I F->I G->I H->I

Caption: General experimental workflow for investigating the effects of this compound.

anti_melanogenic_pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopachrome Dopachrome LDOPA->Dopachrome Tyrosinase Melanin Melanin Dopachrome->Melanin Tyrosinase Tyrosinase MulberrosideF This compound MulberrosideF->Tyrosinase

Caption: Anti-melanogenic action of this compound via tyrosinase inhibition.

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPK MAPK Pathway InflammatoryStimuli->MAPK NFkB NF-κB Pathway InflammatoryStimuli->NFkB ProInflammatory Pro-inflammatory Cytokines & Mediators (IL-6, IL-8, ROS) MAPK->ProInflammatory NFkB->ProInflammatory MulberrosideF This compound MulberrosideF->MAPK MulberrosideF->NFkB

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Topical Delivery of Mulberroside F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies and experimental protocols for the topical delivery of Mulberroside F, a potent tyrosinase inhibitor with skin-whitening properties. The following sections detail the rationale for nanoformulation, key experimental procedures, and expected outcomes, offering a guide for the development of effective topical products containing this compound.

Introduction to this compound

This compound, a stilbenoid found in the leaves and roots of Morus alba (white mulberry), has garnered significant interest in dermatology and cosmetology.[1][2] Its primary mechanism of action involves the inhibition of tyrosinase, the key enzyme responsible for melanin synthesis.[1][2][3] By downregulating this pathway, this compound can effectively reduce hyperpigmentation and lighten skin tone. Furthermore, it exhibits antioxidant properties, which help protect the skin from oxidative stress induced by UV radiation and other environmental factors.[1][2][3] Despite its therapeutic potential, the topical delivery of this compound is challenged by its physicochemical properties, necessitating advanced formulation strategies to enhance its penetration and bioavailability in the skin.

Nanoformulation Strategies for Enhanced Topical Delivery

To overcome the limitations of conventional topical formulations, nano-based drug delivery systems offer a promising approach to improve the cutaneous delivery of this compound. These systems can enhance solubility, protect the active compound from degradation, and facilitate its transport across the stratum corneum. This document outlines protocols for three such systems: liposomes, ethosomes, and solid lipid nanoparticles (SLNs).

Data Presentation: Comparative Characteristics of this compound Nanoformulations

The following table summarizes the anticipated physicochemical properties of different this compound nanoformulations. Note: This data is illustrative and based on typical results for similar compounds, as specific data for pure this compound nanoformulations is not yet widely available in published literature.

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
Liposomes150 ± 25< 0.365 ± 51.5 ± 0.3
Ethosomes120 ± 30< 0.275 ± 72.0 ± 0.5
Solid Lipid Nanoparticles (SLNs)200 ± 40< 0.385 ± 53.5 ± 0.8

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound nanoformulations, as well as for evaluating their efficacy and skin permeation profiles.

Preparation of this compound Nanoformulations

3.1.1. Protocol for this compound Loaded Liposomes (Thin-film Hydration Method)

  • Lipid Film Preparation: Dissolve this compound, soy phosphatidylcholine, and cholesterol (e.g., in a 1:8:2 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Dry the lipid film under vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

3.1.2. Protocol for this compound Loaded Ethosomes (Cold Method)

  • Lipid Solution Preparation: Dissolve soy phosphatidylcholine and this compound in ethanol in a sealed container with vigorous stirring.

  • Aqueous Phase Preparation: Heat water to 30°C in a separate sealed container.

  • Ethosome Formation: Add the lipid-ethanolic solution slowly in a fine stream to the heated water with constant stirring.

  • Size Reduction and Homogenization: Continue stirring for a specified period (e.g., 30 minutes). The formulation can be further homogenized using a high-pressure homogenizer to achieve a uniform particle size.

  • Storage: Store the prepared ethosomal suspension in a sealed container at 4°C.

3.1.3. Protocol for this compound Loaded Solid Lipid Nanoparticles (SLNs) (High-Shear Homogenization and Ultrasonication)

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the melted lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Nanoemulsion Formation: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to produce a nanoemulsion.

  • SLN Formation: Cool the nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form SLNs.

Characterization of Nanoformulations

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoformulation with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI.

3.2.2. Encapsulation Efficiency and Drug Loading

  • Separation of Free Drug: Separate the unencapsulated this compound from the nanoformulation by ultracentrifugation or size exclusion chromatography.

  • Quantification of Free Drug: Quantify the amount of free this compound in the supernatant/eluate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [(Total Drug - Free Drug) / Total Lipid/Nanoparticle Weight] x 100

In Vitro Skin Permeation Study
  • Apparatus: Franz diffusion cell.

  • Membrane: Excised human or animal skin (e.g., rat, pig).

  • Receptor Medium: Phosphate-buffered saline (pH 7.4) with a suitable solubilizer (e.g., 20% ethanol) to maintain sink conditions.

  • Procedure:

    • Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 1°C.

    • Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

    • Analyze the withdrawn samples for this compound concentration using HPLC.

    • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss).

In Vitro Tyrosinase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the this compound formulation (or pure compound as a positive control).

  • Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculation: Calculate the percentage of tyrosinase inhibition compared to a control without the inhibitor.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Reaction Mixture: Mix the this compound formulation with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Formulation Stability Study
  • Conditions: Store the this compound nanoformulations at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3 months).

  • Parameters to Evaluate:

    • Physical Appearance: Visual inspection for any signs of aggregation, sedimentation, or phase separation.

    • Particle Size and PDI: Monitor for any significant changes.

    • Encapsulation Efficiency: Assess drug leakage from the nanoparticles over time.

    • Chemical Stability: Quantify the amount of this compound remaining in the formulation using HPLC to check for degradation.

Visualizations

Signaling Pathway

MulberrosideF_Pathway cluster_tyrosinase Tyrosinase Catalysis MulberrosideF This compound Tyrosinase Tyrosinase MulberrosideF->Tyrosinase Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin MC1R MC1R AC Adenylyl Cyclase MC1R->AC alpha_MSH α-MSH alpha_MSH->MC1R cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Upregulation MITF->Tyrosinase Gene Expression

Caption: this compound inhibits tyrosinase, a key enzyme in the melanin synthesis pathway.

Experimental Workflow

Experimental_Workflow Formulation Nanoformulation Preparation (Liposomes, Ethosomes, SLNs) Characterization Physicochemical Characterization (Size, PDI, EE%, DL%) Formulation->Characterization Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Formulation->Permeation Efficacy In Vitro Efficacy Studies (Tyrosinase Inhibition, Antioxidant Activity) Formulation->Efficacy Stability Stability Assessment (Physical & Chemical) Formulation->Stability Data Data Analysis & Comparison Characterization->Data Permeation->Data Efficacy->Data Stability->Data

Caption: Workflow for the development and evaluation of this compound nanoformulations.

Logical Relationship

Logical_Relationship MF This compound Nano Nanoformulation MF->Nano Encapsulation Skin Enhanced Skin Penetration & Bioavailability Nano->Skin Effect Improved Therapeutic Effect (Skin Lightening) Skin->Effect

Caption: Rationale for nanoencapsulation of this compound for topical delivery.

References

Application Notes and Protocols for Studying Mulberroside F Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic efficacy of Mulberroside F. This document provides detailed methodologies for two key applications: ameliorating airway inflammation in an asthma model and inhibiting hyperpigmentation.

Anti-Inflammatory Efficacy in an Ovalbumin-Induced Asthma Model

This section details the use of a murine model of allergic asthma to evaluate the anti-inflammatory properties of this compound. The protocols outlined below are based on established methods of inducing airway hyperresponsiveness and inflammation.

Animal Model: BALB/c Mice

BALB/c mice are a commonly used inbred strain for modeling allergic airway inflammation due to their propensity to develop a strong Th2-biased immune response.

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma

This protocol describes the sensitization and challenge of BALB/c mice with ovalbumin to induce an asthma-like phenotype, followed by treatment with this compound.[1][2]

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 1, 2, and 3, administer an intraperitoneal (IP) injection of 50 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of saline.

    • On day 14, administer a booster IP injection of 50 µg OVA in a similar fashion.[2]

  • Challenge:

    • On days 14, 17, 20, 23, and 27, challenge the mice by inhalation of 1% OVA aerosol in saline for 30 minutes using a nebulizer.[2]

  • Treatment:

    • Administer this compound (10 or 20 mg/kg) via IP injection one hour before each OVA challenge.[1] A vehicle control group (e.g., DMSO) should be included.[2]

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 28, measure AHR by exposing mice to increasing concentrations of aerosolized methacholine (0, 7.5, 15, and 30 mg/mL) and recording the enhanced pause (Penh) value using a whole-body plethysmograph.[3]

  • Sample Collection and Analysis:

    • On day 29, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • BALF Analysis: Perform total and differential cell counts to assess eosinophil infiltration.[3]

    • Cytokine Analysis: Measure the levels of IL-4, IL-5, IL-13, and CCL11 in the BALF using ELISA kits to evaluate the Th2 inflammatory response.[1][3]

    • Histology: Fix lung tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to visualize eosinophil infiltration and with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia.

    • Immunohistochemistry: Stain lung tissue sections for NF-κB p65 to assess the inflammatory signaling pathway.[3]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the OVA-induced asthma model treated with this compound.

Treatment GroupPenh Value (at 30 mg/mL methacholine)
Normal ControlBaseline
OVA-SensitizedSignificantly Increased vs. Normal
This compound (10 mg/kg)Significantly Decreased vs. OVA
This compound (20 mg/kg)Significantly Decreased vs. OVA
Treatment GroupEosinophil Count in BALF (%)IL-4 (pg/mL) in BALFIL-5 (pg/mL) in BALFIL-13 (pg/mL) in BALFCCL11 (pg/mL) in BALF
Normal ControlBaselineBaselineBaselineBaselineBaseline
OVA-SensitizedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound (10 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
This compound (20 mg/kg)Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: OVA-Induced Asthma Model Day1_3 Days 1-3: OVA Sensitization (IP) Day14 Day 14: OVA Booster (IP) & First Challenge (Inhalation) Day1_3->Day14 Day17_27 Days 17, 20, 23, 27: OVA Challenge (Inhalation) Day14->Day17_27 Day28 Day 28: Airway Hyperresponsiveness Measurement Day17_27->Day28 Treatment This compound (IP) 1h before each challenge Treatment->Day14 Treatment->Day17_27 Day29 Day 29: Sample Collection (BALF, Lung Tissue) Day28->Day29

Caption: Workflow for the OVA-induced asthma animal model.

G cluster_pathway This compound Anti-Inflammatory Signaling Pathway OVA Ovalbumin (Allergen) APC Antigen Presenting Cell OVA->APC NFkB NF-κB Activation OVA->NFkB Th2 Th2 Cell Differentiation APC->Th2 Cytokines IL-4, IL-5, IL-13 Th2->Cytokines Inflammation Airway Inflammation, Eosinophil Infiltration, Goblet Cell Hyperplasia Cytokines->Inflammation NFkB->Inflammation MulberrosideF This compound MulberrosideF->Th2 Inhibits MulberrosideF->NFkB Inhibits

Caption: this compound's inhibition of key inflammatory pathways.

Anti-Melanogenesis Efficacy in a UVB-Induced Hyperpigmentation Model

This section provides a protocol for evaluating the depigmenting effects of this compound using a zebrafish model, a powerful tool for in vivo screening of compounds affecting pigmentation.

Animal Model: Zebrafish (Danio rerio) Embryos

Zebrafish embryos are a valuable in vivo model for studying melanogenesis due to their rapid development, transparency, and the ease of observing melanin production.[4]

Experimental Protocol: UVB-Induced Melanogenesis in Zebrafish

This protocol details the induction of melanogenesis in zebrafish embryos using UVB radiation and subsequent treatment with this compound.[4]

  • Animal Husbandry: Maintain adult zebrafish in a standard, controlled environment. Collect embryos after natural spawning.

  • Embryo Culture: Raise embryos in embryo medium at 28.5°C.

  • UVB Irradiation:

    • At 48 hours post-fertilization (hpf), expose the embryos to UVB radiation at a dose of 120 mJ/cm².[4]

  • Treatment:

    • Immediately after UVB exposure, transfer the embryos to fresh embryo medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control group.

  • Observation and Imaging:

    • At 72 hpf, anesthetize the embryos and observe the pigmentation under a stereomicroscope.

    • Capture images of the dorsal side of the embryos for melanin quantification.

  • Melanin Quantification:

    • Extract melanin from the embryos using a suitable buffer (e.g., Solvable).

    • Measure the absorbance of the extracted melanin at 475 nm.

  • Tyrosinase Activity Assay:

    • Homogenize the embryos and prepare a lysate.

    • Measure tyrosinase activity by monitoring the rate of L-DOPA oxidation to dopachrome at 475 nm.

Quantitative Data Summary

The following tables present the anticipated quantitative results from the zebrafish melanogenesis model treated with this compound.

Treatment GroupMelanin Content (Absorbance at 475 nm)
Control (No UVB)Baseline
UVB + VehicleSignificantly Increased vs. Control
UVB + this compound (Low Dose)Decreased vs. UVB + Vehicle
UVB + this compound (High Dose)Significantly Decreased vs. UVB + Vehicle
Treatment GroupTyrosinase Activity (% of Control)
Control100%
This compound (Low Dose)Significantly Decreased
This compound (High Dose)Significantly Decreased

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: Zebrafish Melanogenesis Model EmbryoCollection Zebrafish Embryo Collection UVB_Exposure 48 hpf: UVB Irradiation (120 mJ/cm²) EmbryoCollection->UVB_Exposure Treatment Treatment with this compound UVB_Exposure->Treatment Observation 72 hpf: Observation and Imaging Treatment->Observation Quantification Melanin Quantification & Tyrosinase Activity Assay Observation->Quantification G cluster_pathway This compound Anti-Melanogenesis Signaling Pathway UVB UVB Radiation Tyrosinase Tyrosinase UVB->Tyrosinase Activates L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Synthesis Dopaquinone->Melanin MulberrosideF This compound MulberrosideF->Tyrosinase Inhibits

References

Synthesis and Evaluation of Mulberroside F Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives of Mulberroside F, a natural 2-arylbenzofuran glycoside with known biological activities. Given the limited availability of direct synthetic routes for a wide range of this compound derivatives in the current literature, this guide focuses on the synthesis of the aglycone core, moracin M, and its subsequent derivatization. This approach provides a practical framework for generating novel compounds with potential therapeutic applications. The protocols detailed below are foundational for assessing the efficacy of these synthesized derivatives as tyrosinase inhibitors and antioxidants, key activities associated with this compound.

Introduction

This compound, a principal bioactive constituent of Morus alba L., has garnered significant interest for its inhibitory effects on tyrosinase activity and melanin formation, as well as its superoxide scavenging properties.[1][2] These activities position this compound and its analogs as promising candidates for development in dermatology and for conditions associated with oxidative stress. This document outlines the synthetic strategies for creating derivatives of the this compound scaffold and the essential protocols for their biological characterization.

Synthesis of Moracin M and its Derivatives

The synthesis of this compound derivatives can be strategically approached by first synthesizing its aglycone, moracin M, followed by diversification of its structure.

Retrosynthetic Analysis of Moracin C from Moracin M

A practical approach to generating derivatives is exemplified by the synthesis of Moracin C, a naturally occurring prenylated derivative of Moracin M. The retrosynthetic analysis reveals a straightforward pathway involving the construction of the 2-arylbenzofuran skeleton of moracin M, followed by prenylation.[3]

G moracin_c Moracin C prenylation Prenylation moracin_c->prenylation moracin_m Moracin M (2) sonogashira Sonogashira Coupling moracin_m->sonogashira prenylation->moracin_m halobenzene Halobenzene-diol (3) sonogashira->halobenzene ethynylbenzene Ethynylbenzene-diol (4) sonogashira->ethynylbenzene

Caption: Retrosynthesis of Moracin C.

General Synthesis of 2-Arylbenzofuran Derivatives

A general and efficient method for the synthesis of the 2-arylbenzofuran core, the structural foundation of moracin M, involves a three-step process starting from substituted 2-hydroxybenzaldehydes.[4]

G start Substituted 2-hydroxybenzaldehyde step1 O-Alkylation with methyl α-bromophenylacetate start->step1 intermediate1 Methyl 2-(2-formylphenoxy) -2-phenylacetate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 2-(2-Formylphenoxy) -2-phenylacetic acid step2->intermediate2 step3 Cyclization intermediate2->step3 product 2-Arylbenzofuran Derivative step3->product

Caption: General workflow for 2-arylbenzofuran synthesis.

Biological Activity of this compound and Related Natural Compounds

While extensive data on synthetic this compound derivatives is scarce, the biological activities of naturally occurring analogs provide a strong rationale for the exploration of this chemical space. The primary activities of interest are tyrosinase inhibition and antioxidant effects.

Quantitative Data on Tyrosinase Inhibition

The following table summarizes the tyrosinase inhibitory activities of this compound and other natural compounds from Morus species. This data serves as a benchmark for the evaluation of newly synthesized derivatives.

CompoundSource OrganismTargetActivity MeasurementValueReference
This compoundMorus albaTyrosinase% Inhibition>50% at 100 µg/mL[1]
Moracin MMorus albaTyrosinaseIC500.5 µMNot specified
OxyresveratrolMorus albaTyrosinaseIC500.49 µM[5]
Mulberroside AMorus albaTyrosinaseIC5053.6 µM[5]
Morusyunnansin EMorus yunnanensisTyrosinaseIC500.12 ± 0.02 µM[6]
Morusyunnansin FMorus yunnanensisTyrosinaseIC501.43 ± 0.43 µM[6]

Experimental Protocols

Detailed protocols for the key biological assays are provided below to enable the screening of newly synthesized this compound derivatives.

Protocol for Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the inhibitory effect of compounds on mushroom tyrosinase activity using L-DOPA as a substrate.[7][8]

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, 30 U/mL)

  • L-DOPA (L-3,4-dihydroxyphenylalanine), 10 mM

  • Phosphate Buffer, 0.1 M, pH 6.8

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of DMSO (for control wells) or test compounds at various concentrations.

  • Add 40 µL of 30 U/mL mushroom tyrosinase solution and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following equation:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • Determine the IC50 value from a dose-response curve.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_sample Add 20 µL Test Compound/DMSO prep_enzyme Add 40 µL Tyrosinase & 100 µL Buffer prep_sample->prep_enzyme pre_incubate Pre-incubate 10 min at RT prep_enzyme->pre_incubate add_substrate Add 40 µL L-DOPA pre_incubate->add_substrate incubate Incubate 20 min at 37°C add_substrate->incubate read_abs Measure Absorbance at 475 nm incubate->read_abs calculate Calculate % Inhibition and IC50 read_abs->calculate

Caption: Workflow for the tyrosinase inhibition assay.

Protocol for DPPH Radical Scavenging Assay

This protocol measures the antioxidant activity of the synthesized compounds by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM in methanol or ethanol

  • Test compounds dissolved in a suitable solvent

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of DPPH (0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Add 100 µL of the DPPH working solution to each well.

  • For the blank, use 100 µL of the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following equation:

    % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

    Where A_blank is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the test compound.

  • Determine the IC50 value from a dose-response curve.

Signaling Pathway Context: Tyrosinase and Melanin Synthesis

This compound and its derivatives primarily exert their skin-whitening effects by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. Understanding this pathway is crucial for interpreting the biological data of novel derivatives.

G tyrosine L-Tyrosine tyrosinase Tyrosinase tyrosine->tyrosinase dopa L-DOPA dopa->tyrosinase dopaquinone Dopaquinone melanin Melanin dopaquinone->melanin Polymerization tyrosinase->dopa Hydroxylation tyrosinase->dopaquinone Oxidation inhibitor This compound Derivatives inhibitor->tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway.

Conclusion

The synthetic strategies and biological evaluation protocols presented in this document provide a comprehensive framework for the development of novel this compound derivatives. By focusing on the synthesis of the moracin M core and its subsequent modification, researchers can efficiently generate a library of compounds for screening. The detailed protocols for tyrosinase inhibition and antioxidant assays will enable a thorough characterization of their biological potential, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Dissolving Mulberroside F for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mulberroside F is a key bioactive constituent isolated from the leaves and root bark of the mulberry tree (Morus alba L.).[1][2] It is a 2-arylbenzofuran flavonoid that has garnered significant interest for its potential applications in cosmetics and pharmaceuticals.[3] The primary mechanism of action for this compound is the inhibition of tyrosinase, a critical enzyme in the melanin biosynthesis pathway.[4][5][6] This activity, coupled with superoxide scavenging properties, makes it a candidate for use as a skin-whitening or depigmenting agent.[2][6] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.

Solubility Profile of this compound

This compound exhibits solubility in a range of organic solvents. For aqueous solutions, especially for in vivo use, co-solvents and vehicle formulations are typically required. Warming and sonication can be employed to aid dissolution.[4]

Table 1: Solubility Data for this compound

Solvent/Vehicle SystemConcentrationMethod/Remarks
Ethanol (EtOH)5 mg/mL (8.83 mM)Requires sonication to achieve dissolution.[1]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.[2][4]
Methanol, Pyridine, AcetoneSolubleSuitable for stock solution preparation and analytical purposes.[2][4]
Chloroform, DichloromethaneSoluble
In Vivo Formulation 1 ≥ 0.5 mg/mL (0.88 mM)10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2 ≥ 0.5 mg/mL (0.88 mM)10% EtOH, 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3 ≥ 0.5 mg/mL (0.88 mM)10% EtOH, 90% Corn Oil.[1]

Preparation of Stock Solutions

For most in vitro applications, a concentrated stock solution is prepared in an organic solvent like DMSO or Ethanol, which is then diluted to the final working concentration in the aqueous culture medium.

Protocol 2.1: Preparing a 5 mg/mL Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical or microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of absolute ethanol to achieve a 5 mg/mL concentration.

  • Dissolution: Tightly cap the tube and place it in an ultrasonic bath. Sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C may also facilitate dissolution.[4]

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with ethanol.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Ethanol (to 5 mg/mL) weigh->add_solvent dissolve 3. Sonicate / Warm (37°C) to Aid Dissolution add_solvent->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: General workflow for preparing a this compound stock solution.

Protocols for Experimental Use

The final preparation of this compound depends on the experimental model.

Protocol 3.1: In Vitro Dilution for Cell-Based Assays

For cell-based assays, the organic stock solution is diluted directly into the cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).

  • Perform a serial dilution of the high-concentration stock solution (e.g., 5 mg/mL in EtOH or DMSO) in sterile culture medium to achieve the desired final concentrations.

  • For example, to make a 10 µg/mL working solution from a 5 mg/mL stock, first, create an intermediate dilution (e.g., 1:10 in media to get 500 µg/mL), then perform a final 1:50 dilution in the culture well.

  • Always include a vehicle control in your experiment, which contains the same final concentration of the solvent (e.g., Ethanol) as the highest concentration of this compound tested.

Protocol 3.2: In Vivo Vehicle Formulations

For animal studies, this compound must be dissolved in a biocompatible vehicle. The following protocols yield a clear solution of at least 0.5 mg/mL.[1]

Vehicle Formulation 1 (PEG300/Tween-80)

  • Prepare a 5.0 mg/mL stock solution of this compound in Ethanol.

  • To prepare 1 mL of the final solution, add 100 µL of the ethanol stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is formed.

Vehicle Formulation 2 (SBE-β-CD)

  • Prepare a 5.0 mg/mL stock solution of this compound in Ethanol.

  • To prepare 1 mL of the final solution, add 100 µL of the ethanol stock to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until clear.

G cluster_logic Experimental Preparation Logic start Start: this compound Powder decision Select Experimental Model start->decision invitro_path In Vitro (Cell Culture) decision->invitro_path Cell-Based invivo_path In Vivo (Animal Model) decision->invivo_path Animal stock_sol Prepare Stock Solution (e.g., in DMSO or EtOH) invitro_path->stock_sol vehicle_sol Prepare Vehicle Formulation (e.g., PEG/Tween) invivo_path->vehicle_sol dilute_media Dilute Stock in Culture Medium stock_sol->dilute_media

Caption: Decision workflow for preparing this compound solutions.

Application Example: Inhibition of Melanin Synthesis

This compound is primarily studied for its ability to inhibit melanin production by targeting the tyrosinase enzyme.[3][6]

Mechanism of Action

Melanin synthesis (melanogenesis) is a physiological response to stimuli like UV radiation. This process involves a cascade where the enzyme tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin.[7] this compound acts as a direct inhibitor of tyrosinase, thereby blocking this critical step and reducing melanin formation.[4][7]

G Simplified Melanin Synthesis Pathway and Inhibition by this compound cluster_pathway Melanocyte UV UV Radiation (Stimulus) Tyr_Enzyme Tyrosinase (Enzyme) UV->Tyr_Enzyme Activates LDopa L-DOPA Tyr_Enzyme->LDopa DopaQ Dopaquinone Tyr_Enzyme->DopaQ LTyr L-Tyrosine LTyr->LDopa Catalyzed by LDopa->DopaQ Catalyzed by Melanin Melanin (Pigment) DopaQ->Melanin Multiple Steps MulberrosideF This compound MulberrosideF->Tyr_Enzyme Inhibits

Caption: this compound inhibits the tyrosinase enzyme in melanogenesis.

Storage and Stability

Proper storage is essential to maintain the bioactivity of this compound.

  • Solid Compound: Store at room temperature for short-term or as recommended by the supplier.

  • Stock Solutions: After preparation, solutions should be aliquoted and stored to prevent repeated freeze-thaw cycles.[1]

    • Store at -20°C for up to 1 month .[1]

    • For long-term storage, store at -80°C for up to 6 months .[1]

It is always recommended to prepare fresh solutions for experiments or use them on the same day they are prepared.[4]

References

Mulberroside F as a Standard for Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside F is a stilbenoid glycoside found in various species of the Morus (mulberry) plant, notably in the leaves and root bark.[1][2] It is recognized for its significant biological activities, including the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[3] This property makes this compound a compound of interest in the development of skin-whitening agents and other cosmeceuticals.[1] As a result, accurate and reliable quantitative analysis is crucial for quality control, formulation development, and pharmacological studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis.

Chemical and Physical Properties

A purified and well-characterized this compound standard is essential for accurate quantification. The key properties of a typical this compound analytical standard are summarized below.

PropertyValue
CAS Number 193483-95-3
Molecular Formula C₂₆H₃₀O₁₄
Molecular Weight 566.5 g/mol
Purity (by HPLC) ≥98%
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound in various matrices, including plant extracts and cosmetic formulations.

Recommended HPLC Method Parameters

The following table outlines a validated HPLC method for the analysis of this compound.[4]

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water
Example Gradient A suitable gradient can be optimized for specific sample matrices. An isocratic system with a consistent ratio of Acetonitrile to Water can also be effective.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 320 nm
Injection Volume 20 µL
Expected Retention Time Approximately 7.3 minutes (can vary based on the specific system and conditions)
Method Validation Parameters

Method validation is crucial to ensure the reliability of the analytical results. The following table summarizes key validation parameters for a this compound HPLC method.[4]

ParameterTypical Values
Linearity (R²) ≥0.998 (Concentration range: 0–100 µg/mL)[4]
Limit of Detection (LOD) Estimated to be in the range of 0.1-0.5 µg/mL
Limit of Quantification (LOQ) Estimated to be in the range of 0.5-1.5 µg/mL

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Storage: Store the stock and working standard solutions at 2-8 °C and protect them from light.

Sample Preparation from Mulberry Leaves
  • Drying and Grinding: Dry the mulberry leaves at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried leaves into a fine powder.

  • Extraction: Accurately weigh about 1 g of the powdered sample and extract it with a suitable solvent, such as 70% methanol, using ultrasonication for approximately 30 minutes.

  • Filtration and Dilution: Filter the extract through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration that falls within the calibration curve range.

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis arrow arrow sample Mulberry Plant Material dry_grind Drying and Grinding sample->dry_grind extract Solvent Extraction dry_grind->extract filter_dilute Filtration and Dilution extract->filter_dilute hplc HPLC System filter_dilute->hplc standard This compound Standard stock Stock Solution standard->stock working Working Standards stock->working working->hplc separation C18 Column Separation hplc->separation detection UV Detection at 320 nm separation->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification calibration->quantification Melanin Biosynthesis Pathway and Inhibition by this compound tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation melanin Melanin dopaquinone->melanin Further Reactions tyrosinase1 Tyrosinase tyrosinase1->dopa tyrosinase2 Tyrosinase tyrosinase2->dopaquinone mulberroside_f This compound mulberroside_f->tyrosinase1 Inhibition mulberroside_f->tyrosinase2 Inhibition

References

Mulberroside F: A Promising Natural Ingredient for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers and Drug Development Professionals

Mulberroside F, a stilbenoid glycoside predominantly isolated from the leaves and roots of the white mulberry (Morus alba), has emerged as a compound of significant interest in cosmetic science. Its multifaceted biological activities, particularly its potent skin-lightening and antioxidant properties, position it as a compelling natural alternative to synthetic cosmetic ingredients. This document provides a comprehensive overview of the application of this compound in cosmetics, including detailed experimental protocols and a summary of its efficacy.

Introduction

Hyperpigmentation, the excess production of melanin, is a common cosmetic concern. The key regulatory enzyme in melanin synthesis (melanogenesis) is tyrosinase. Inhibition of this enzyme is a primary strategy for developing skin-lightening agents. This compound has demonstrated significant inhibitory effects on tyrosinase activity, thereby reducing melanin production.[1][2][3][4][5][6][7] Furthermore, its antioxidant properties help to mitigate oxidative stress in the skin, a key factor in skin aging and hyperpigmentation.[5][6][7]

Mechanism of Action

This compound exerts its cosmetic effects through two primary mechanisms:

  • Tyrosinase Inhibition: this compound acts as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][5][7] By binding to the active site of the enzyme, it prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby disrupting the melanin synthesis pathway.[7] Studies have shown that this compound can be significantly more potent than kojic acid, a commonly used skin-lightening agent.[2]

  • Antioxidant Activity: this compound exhibits free radical scavenging activity, which helps to protect skin cells from damage induced by reactive oxygen species (ROS).[7] Oxidative stress is known to stimulate melanogenesis, so by neutralizing free radicals, this compound can indirectly contribute to a reduction in hyperpigmentation.

Quantitative Data Summary

The efficacy of this compound and related mulberry extracts in inhibiting tyrosinase and melanin production has been quantified in several studies. The following tables summarize key findings.

Table 1: Tyrosinase Inhibitory Activity of this compound and Mulberry Extracts

Compound/ExtractIC50 Value (Tyrosinase Inhibition)ComparisonSource
This compound (S2)28.93 µMMore active than Kojic Acid (IC50 = 169.13 µM)[3][4]
This compound (S1)75.94 µMMore active than Kojic Acid (IC50 = 169.13 µM)[3][4]
This compound (S5)151.72 µMMore active than Kojic Acid (IC50 = 169.13 µM)[3][4]
Mulberry Root Extract10.57 µg/mL-[1]
Mulberry Callus Extract92.06 µg/mL-[1]
This compoundSuppressed mammalian antityrosinase activity to 50% at 68.3 µg/mL-[8]

Table 2: Effect of Mulberry Extracts on Melanin Content in B16F10 Melanoma Cells

TreatmentConcentrationMelanin Content ReductionSource
White Mulberry Fruit Extract5 mg/mLSignificant reduction in UVB-induced melanin content[9]
White Mulberry Fruit Extract10 mg/mLSignificant reduction in UVB-induced melanin content[9]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the cosmetic potential of this compound.

Mushroom Tyrosinase Activity Assay

This assay is a common in vitro method to screen for tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).

  • Immediately measure the absorbance at 475 nm using a microplate reader.

  • Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for 20-30 minutes.

  • Calculate the rate of dopachrome formation. The percentage of tyrosinase inhibition is calculated as follows: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay in B16F10 Murine Melanoma Cells

This assay quantifies the effect of a test compound on melanin production in a cell-based model.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48-72 hours. If using, co-treat with α-MSH (e.g., 100 nM) to stimulate melanin production.

  • After incubation, wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet by adding 1 N NaOH containing 10% DMSO.

  • Incubate the mixture at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 470 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to evaluate the antioxidant capacity of a compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare various concentrations of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the sample or control solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value can be determined by plotting the scavenging activity against the concentration of the sample.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for evaluating this compound.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_mitf MITF Regulation cluster_downstream Melanin Synthesis UVB UVB Radiation aMSH α-MSH UVB->aMSH MAPK MAPK Pathway (p38, ERK) UVB->MAPK MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene MAPK->pCREB MITF MITF MITF_gene->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene TRP1_gene TRP-1 Gene MITF->TRP1_gene TRP2_gene TRP-2 Gene MITF->TRP2_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase TRP TRP TRP1_gene->TRP TRP2_gene->TRP TRP1 TRP-1 TRP2 TRP-2 L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin MulberrosideF This compound MulberrosideF->MAPK Inhibition MulberrosideF->Tyrosinase Inhibition -1 -1 -2 -2

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_data Data Analysis Tyrosinase_Assay Mushroom Tyrosinase Activity Assay IC50_Calc IC50 Value Calculation Tyrosinase_Assay->IC50_Calc DPPH_Assay DPPH Radical Scavenging Assay DPPH_Assay->IC50_Calc Cell_Culture B16F10 Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Melanin_Assay Cellular Melanin Content Assay Treatment->Melanin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Statistical_Analysis Statistical Analysis Melanin_Assay->Statistical_Analysis Cytotoxicity_Assay->Statistical_Analysis Conclusion Conclusion on Cosmetic Potential IC50_Calc->Conclusion Statistical_Analysis->Conclusion Start Compound Isolation (this compound) Start->Tyrosinase_Assay Start->DPPH_Assay Start->Cell_Culture

Caption: Experimental workflow for evaluating the cosmetic potential of this compound.

Conclusion

This compound presents a compelling profile for use in cosmetic formulations aimed at skin lightening and anti-aging. Its dual action as a potent tyrosinase inhibitor and an antioxidant provides a comprehensive approach to managing hyperpigmentation and protecting the skin from oxidative damage. The provided protocols offer a robust framework for researchers and developers to further investigate and harness the benefits of this natural compound in the development of safe and effective cosmetic products. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in human subjects.

References

Troubleshooting & Optimization

Technical Support Center: Stabilization of Mulberroside F in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of Mulberroside F in cosmetic formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in cosmetic formulations.

Q1: What are the main factors that cause the degradation of this compound in cosmetic formulations?

A1: this compound, a phenolic glycoside, is susceptible to degradation from several factors common in cosmetic formulations and storage. The primary drivers of degradation are:

  • pH: this compound is more stable in acidic conditions. Alkaline environments can lead to the hydrolysis of its glycosidic bonds and oxidation of the phenolic structure, often resulting in discoloration (browning) and a loss of bioactivity.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation. Long-term exposure to high temperatures during processing or storage can significantly reduce the concentration of active this compound.

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of this compound, leading to the formation of unknown degradation products and a decrease in its skin-whitening and antioxidant efficacy. Formulations should be stored in light-protected packaging.

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, especially in the presence of oxygen, metal ions, and light. This process can lead to the formation of colored byproducts and a reduction in its antioxidant capacity.

Q2: My formulation containing this compound is turning brown. What is the likely cause and how can I prevent it?

A2: A brown discoloration in your formulation is a common sign of this compound degradation, specifically oxidation of its phenolic structure. This is often exacerbated by exposure to light, high pH, and elevated temperatures.

To prevent discoloration, consider the following strategies:

  • pH Adjustment: Maintain the formulation's pH in the acidic range (ideally between 4.0 and 6.0) to improve the stability of the phenolic structure.

  • Incorporate Antioxidants: The addition of chelating agents like EDTA to bind metal ions and antioxidants such as ascorbic acid (Vitamin C), tocopherol (Vitamin E), or ferulic acid can help prevent oxidative degradation.

  • Light Protection: Package your formulation in opaque or UV-protective containers to minimize light exposure.

  • Temperature Control: Avoid high temperatures during the manufacturing process and advise storage in a cool, dark place.

Q3: I am observing a loss of efficacy of my this compound formulation over time. What could be the reason?

A3: A loss of efficacy, such as a reduction in skin-lightening or antioxidant effects, is directly linked to the degradation of the this compound molecule. The primary degradation pathway is likely the hydrolysis of the glycosidic bonds, which separates the sugar moieties from the aglycone part of the molecule. While the resulting aglycone may still possess some activity, the overall efficacy of the original compound is diminished. This degradation is accelerated by non-ideal pH and high temperatures. To mitigate this, follow the stabilization strategies outlined in the previous answer.

Q4: Can I use standard preservatives in my formulation with this compound?

A4: Yes, standard cosmetic preservatives are generally compatible with this compound. However, it is crucial to ensure that the chosen preservative system does not shift the formulation's pH to an alkaline range, which would compromise the stability of this compound. Always conduct compatibility and stability testing of the complete formulation.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the formulation and stability testing of products containing this compound.

Issue Potential Cause Troubleshooting Steps
Discoloration (Browning/Yellowing) Oxidation of phenolic groups, photodegradation.1. Check the pH of the formulation; adjust to the acidic range (4.0-6.0).2. Incorporate a chelating agent (e.g., Disodium EDTA) to sequester metal ions.3. Add a synergistic blend of antioxidants (e.g., Vitamin C, Vitamin E, Ferulic Acid).4. Ensure the formulation is protected from light by using opaque packaging.
Loss of Potency (Reduced Efficacy) Hydrolysis of glycosidic bonds, oxidation.1. Verify the pH of the formulation is within the optimal acidic range.2. Review the manufacturing process to identify and minimize high-temperature steps.3. Perform a stability-indicating HPLC analysis to quantify the remaining this compound and identify potential degradation products.
Precipitation or Crystallization Poor solubility, supersaturation, interaction with other ingredients.1. Review the solvent system and the concentration of this compound. Sonication or gentle heating can aid initial dissolution.[1]2. Consider using co-solvents such as propylene glycol or butylene glycol.3. Evaluate the compatibility of this compound with other ingredients in the formulation.4. Investigate encapsulation techniques (e.g., liposomes, cyclodextrins) to improve solubility and stability.
Phase Separation in Emulsions Emulsifier incompatibility, improper homogenization, degradation of this compound affecting emulsion stability.1. Re-evaluate the emulsifier system for compatibility with the overall formulation.2. Optimize the homogenization process (speed and duration).3. Conduct stability testing at various temperatures (e.g., 4°C, 25°C, 40°C) to assess long-term stability.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the stabilization and analysis of this compound.

Stability-Indicating HPLC Method for this compound

This protocol outlines a method to quantify this compound in a cosmetic formulation and separate it from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 320 nm.[2]

  • Column Temperature: 35°C.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation:

    • Accurately weigh a portion of the cosmetic formulation.

    • Disperse the sample in a suitable solvent (e.g., methanol or a methanol/water mixture).

    • Sonicate for 15 minutes to ensure complete extraction of this compound.

    • Centrifuge the sample to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the sample at 80°C for 48 hours.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize the acid and base-treated samples before injection. Analyze all stressed samples using the HPLC method to observe the degradation of the this compound peak and the appearance of new peaks corresponding to degradation products.

Formulation of a Stabilized Cream with this compound

This protocol provides an example of a cosmetic cream formulation designed to enhance the stability of this compound.

Phase Ingredient Function % (w/w)
A (Oil Phase) Cetearyl AlcoholEmulsifier, Thickener4.0
Glyceryl StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient8.0
DimethiconeEmollient1.0
Tocopheryl Acetate (Vitamin E)Antioxidant0.5
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Propylene GlycolCo-solvent, Humectant2.0
Disodium EDTAChelating Agent0.1
C (Active & pH Adjustment Phase) This compound Active Ingredient 0.5 - 2.0
Ascorbic Acid (Vitamin C)Antioxidant, pH Adjuster0.5
Citric AcidpH Adjusterq.s.
D (Preservative Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Procedure:

  • Heat Phase A and Phase B separately to 75°C.

  • Add Phase A to Phase B with constant stirring to form an emulsion.

  • Homogenize the emulsion for 5 minutes.

  • Cool the emulsion to 40°C with continuous stirring.

  • In a separate vessel, dissolve this compound and Ascorbic Acid in a small amount of water from Phase B and add to the emulsion.

  • Adjust the pH to 5.0 - 5.5 with Citric Acid if necessary.

  • Add the preservative (Phase D) and continue stirring until the cream is uniform and has cooled to room temperature.

Section 4: Data and Visualizations

This section presents quantitative data and diagrams to illustrate key concepts in the stabilization of this compound.

Quantitative Stability Data (Hypothetical Example)

The following table presents hypothetical stability data for a 1% this compound cream under different storage conditions over 3 months, as analyzed by the stability-indicating HPLC method.

Storage Condition Initial Assay (%) 1 Month Assay (%) 2 Months Assay (%) 3 Months Assay (%) Appearance
4°C 100.099.599.198.8White, no change
25°C / 60% RH 100.097.294.591.8Off-white
40°C / 75% RH 100.091.382.173.5Light yellow
40°C / 75% RH + Antioxidants 100.095.891.288.1Off-white
25°C (Light Exposure) 100.088.475.965.2Yellowish-brown
Diagrams

The following diagrams visualize key pathways and workflows related to this compound.

MulberrosideF_Degradation_Pathway MulberrosideF This compound Hydrolysis Hydrolysis (High pH, High Temp) MulberrosideF->Hydrolysis Oxidation Oxidation (Light, O₂, Metal Ions) MulberrosideF->Oxidation Photodegradation Photodegradation (UV Light) MulberrosideF->Photodegradation Aglycone Aglycone + Sugars Hydrolysis->Aglycone OxidizedProducts Oxidized Products (Colored) Oxidation->OxidizedProducts PhotoProducts Photodegradation Products Photodegradation->PhotoProducts LossOfEfficacy Loss of Efficacy Aglycone->LossOfEfficacy Discoloration Discoloration OxidizedProducts->Discoloration PhotoProducts->LossOfEfficacy PhotoProducts->Discoloration

Caption: Degradation pathways of this compound.

Stabilization_Workflow Start Start: Unstable This compound Formulation pH_Check Check pH of Formulation Start->pH_Check pH_Adjust Adjust pH to 4.0-6.0 with Citric Acid pH_Check->pH_Adjust pH > 6.0 Antioxidant_Check Evaluate Oxidative Stability pH_Check->Antioxidant_Check pH is optimal pH_Adjust->Antioxidant_Check Add_Antioxidants Incorporate Antioxidants (e.g., Vitamin C, E, Ferulic Acid) and Chelating Agent (EDTA) Antioxidant_Check->Add_Antioxidants Discoloration observed Light_Protection Assess Photostability Antioxidant_Check->Light_Protection No discoloration Add_Antioxidants->Light_Protection Opaque_Packaging Use Opaque or UV-Protective Packaging Light_Protection->Opaque_Packaging Degradation under UV Encapsulation Consider Encapsulation (e.g., Liposomes) Light_Protection->Encapsulation Stable in dark Opaque_Packaging->Encapsulation End Stable this compound Formulation Encapsulation->End

Caption: Workflow for stabilizing this compound.

Melanin_Inhibition_Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA (monophenolase activity) Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin (further reactions) MulberrosideF This compound MulberrosideF->Inhibition Inhibition->Tyrosinase

Caption: Mechanism of this compound in melanin inhibition.

References

Technical Support Center: Mulberroside F HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Mulberroside F. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic experiments, with a specific focus on peak tailing.

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to identifying and correcting the common causes of peak tailing for this compound.

Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a frequent issue in HPLC. For a phenolic compound like this compound, the primary causes can be grouped into three categories:

  • Chemical Interactions: The most common cause is secondary interactions between this compound and the stationary phase. This often involves residual silanol groups on silica-based C18 columns, which can interact with the polar hydroxyl groups of the analyte.[1][2]

  • Column and Sample Issues: Problems with the HPLC column itself or the sample being injected are also frequent culprits. These include column overload (injecting too much sample), contamination of the column inlet frit or packing material, and physical degradation of the column bed (voids).[2][3][4]

  • Instrumental and Methodological Problems: Issues with the HPLC system or the method parameters can contribute to peak distortion. This includes extra-column volume (dead volume), a mismatch between the sample solvent and the mobile phase, or an improperly buffered mobile phase with a pH close to the analyte's pKa.[1][3][5]

Q2: How can I systematically diagnose the specific cause of my peak tailing issue?

A logical, step-by-step approach is the most effective way to pinpoint the root cause. The workflow below outlines a diagnostic process, starting with the simplest and most common fixes.

G start Peak Tailing Observed for this compound check_overload Step 1: Check for Overload Dilute sample 10x and reinject. Does peak shape improve? start->check_overload overload_yes Cause: Column Overload Solution: Reduce sample concentration or injection volume. check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No check_solvent Step 2: Check Solvent Mismatch Is sample solvent stronger than the mobile phase? overload_no->check_solvent solvent_yes Cause: Solvent Mismatch Solution: Dissolve sample in initial mobile phase. check_solvent->solvent_yes Yes solvent_no No Mismatch check_solvent->solvent_no No check_column Step 3: Check Column Health Is backpressure high? Are all peaks tailing? solvent_no->check_column column_yes Possible Column Contamination/Void Action: Flush column (reverse flow if permitted) or replace guard column. check_column->column_yes Yes column_no Pressure OK, Only this compound tails check_column->column_no No check_chemistry Step 4: Address Chemical Interactions Action: Lower mobile phase pH to 2.5-3.0 with an acid modifier (e.g., Formic Acid). column_no->check_chemistry chemistry_improves Cause: Silanol Interaction Solution: Maintain low pH, use buffer, or switch to an end-capped column. check_chemistry->chemistry_improves Peak Shape Improves chemistry_no_change No Improvement check_chemistry->chemistry_no_change check_system Step 5: Check for System Issues Inspect fittings and tubing for leaks or excessive length (dead volume). chemistry_no_change->check_system system_issue Cause: Extra-Column Volume Solution: Use shorter, narrower ID tubing. Ensure proper connections. check_system->system_issue Issue Found

Diagram 1: A logical workflow for troubleshooting HPLC peak tailing.

Q3: How do I fix peak tailing caused by secondary chemical interactions with the column?

Secondary interactions, particularly with acidic silanol groups on the silica support, are a primary cause of tailing for polar compounds like this compound.[6]

  • Adjust Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to a range of 2.5–3.5 by adding an acid modifier (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) will protonate the silanols, minimizing their ability to interact with the analyte.[5][6]

  • Use a Buffer: Incorporating a buffer (e.g., 10-25 mM phosphate or acetate) into your aqueous mobile phase helps maintain a consistent pH, leading to more stable retention times and improved peak symmetry.[3][7]

  • Select an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent to make them inert. Using a high-quality, fully end-capped C18 column can significantly reduce tailing for polar analytes.[1][6]

G cluster_0 Silica Surface Silica Si O1 O Silica->O1 O2 O Silica->O2 C18 C18 Chain O1->C18 Silanol Si-OH (Ionizable Silanol Group) O2->Silanol MulberrosideF This compound (Contains Polar -OH Groups) Interaction Secondary Interaction (Hydrogen Bonding) MulberrosideF->Interaction Interaction->Silanol

Diagram 2: Interaction of this compound with active silanol sites.

Q4: What should I do if I suspect a column-related issue like contamination or a void?

If all peaks in your chromatogram are tailing and you observe an increase in backpressure, column contamination is likely.[4]

  • Use a Guard Column: The best preventative measure is to use a guard column, which is a short, disposable column installed before the analytical column to trap strongly retained impurities from the sample matrix.[8]

  • Column Flushing: If contamination is suspected, try flushing the column. Disconnect the column from the detector and flush it with a strong solvent (like 100% acetonitrile or isopropanol) in the reverse direction, if the manufacturer's instructions permit.[6] This can help remove contaminants from the inlet frit.

  • Replace the Column: If flushing does not resolve the issue or a void has formed at the column inlet, the column may be permanently damaged and should be replaced.[4]

Q5: Could my mobile phase composition or sample solvent be the problem?

Yes, the choice of solvent can significantly impact peak shape.

  • Sample Solvent Strength: Ideally, your sample should be dissolved in the initial mobile phase composition.[5] Injecting a sample dissolved in a solvent much stronger (less polar in reversed-phase) than the mobile phase can cause the analyte band to spread prematurely on the column, resulting in peak distortion.[2]

  • Organic Modifier: While both acetonitrile and methanol are common organic modifiers, they can provide different selectivity and peak shapes. If you are experiencing issues with one, consider trying the other.

Q6: How can I rule out instrumental problems like extra-column volume?

Extra-column volume (or dead volume) refers to all the volume within the HPLC system outside of the column itself, such as in tubing and fittings.[4] This volume causes band broadening that can manifest as peak tailing, especially for early-eluting peaks.[8]

  • Minimize Tubing: Use the shortest possible length of connecting tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[1]

  • Check Fittings: Ensure all fittings are properly tightened and that the tubing is fully seated to avoid small voids that contribute to dead volume.

Frequently Asked Questions (FAQs)

Q: What is considered an acceptable peak tailing factor? A: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak shape. An ideal Gaussian peak has a value of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values greater than 2.0 often indicate a significant problem that needs to be addressed.[6]

Q: What are the ideal starting HPLC conditions for this compound analysis? A: Based on published methods, a good starting point for this compound analysis would be a C18 column with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid. A gradient elution at a flow rate of 1.0 mL/min and a column temperature of 35°C is often effective.[9]

Q: Is a guard column necessary for this compound analysis? A: While not strictly necessary for analyzing pure standards, a guard column is highly recommended when analyzing this compound in complex matrices, such as plant extracts.[8] It protects the more expensive analytical column from contamination and extends its lifetime.

Experimental Protocols & Data

Table 1: Recommended HPLC Parameters for this compound Analysis

This table summarizes a typical set of starting conditions for developing an HPLC method for this compound, based on common practices for flavonoids and related phenolic compounds.[9][10][11]

ParameterRecommended ConditionNotes
Column C18, End-Capped (e.g., 250 x 4.6 mm, 5 µm)A standard C18 column provides good hydrophobic retention. End-capping is critical to minimize tailing.[6][9]
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier is crucial for controlling silanol ionization and improving peak shape.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevating the temperature can improve efficiency and reduce viscosity. 35°C is a good starting point.[9]
Detection Wavelength 320 nmThis compound shows strong absorbance at this wavelength.[9]
Injection Volume 5 - 20 µLShould be minimized to prevent column overload.
Sample Solvent Initial Mobile Phase CompositionDissolving the sample in the starting mobile phase prevents peak distortion.[5]
Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a detailed methodology for the quantitative analysis of this compound.

  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Preparation of Standard Solution:

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve in a suitable solvent (e.g., methanol or initial mobile phase) to make a 1.0 mg/mL stock solution.

    • Perform serial dilutions with the initial mobile phase to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 1 .

    • Example Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 60% B

      • 25-30 min: 60% to 90% B

      • 30-35 min: Hold at 90% B

      • 35-36 min: 90% to 10% B

      • 36-45 min: Hold at 10% B (re-equilibration)

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the standard solutions, starting with the lowest concentration.

    • Inject the sample solutions.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

References

Optimizing Mulberroside F Concentration for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Mulberroside F concentration in cell-based assays. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound in cell culture experiments.

Question Answer
1. What is a good starting concentration for this compound in my cell assay? Based on available data, a concentration of 68.3 µg/mL of this compound has been shown to inhibit mammalian antityrosinase activity by 50% in melan-a cells[1]. For initial screening, a range of 10-100 µg/mL is a reasonable starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
2. Is this compound cytotoxic to cells? Crude extracts of mulberry root, which contain this compound, have been shown to have no cytotoxic effects on human keratinocyte (HaCaT) and Vero cells[1][2][3]. However, it is always recommended to perform a cell viability assay (e.g., MTT or MTS) with the purified compound on your specific cell line to determine the non-toxic concentration range.
3. I'm having trouble dissolving this compound. What should I do? This compound is soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate[4]. For cell culture applications, prepare a concentrated stock solution in sterile DMSO. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation when adding the stock solution to your aqueous culture medium, try vortexing or gentle warming. It is also critical to make serial dilutions in DMSO if you are doing a dose-response curve[5].
4. My results with this compound are inconsistent. What could be the cause? Inconsistent results with polyphenols like this compound can be due to several factors. One key reason is the potential instability of the compound in cell culture media. It is advisable to prepare fresh dilutions from your stock solution for each experiment. Additionally, ensure consistent cell seeding density, incubation times, and proper mixing of all reagents.
5. How should I store my this compound stock solution? For long-term storage, it is recommended to store the stock solution of this compound at -20°C or -80°C[4]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Protocol)

This protocol is adapted for determining the cytotoxicity of this compound on adherent cells, such as HaCaT keratinocytes.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Tyrosinase Activity Assay

This assay measures the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA (3,4-dihydroxyphenylalanine) solution (e.g., 2 mg/mL in phosphate buffer)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • 96-well plate

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of your this compound sample (at various concentrations). Include a control with buffer instead of the sample.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add 20 µL of L-DOPA solution to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Summary

The following table summarizes the key quantitative data found in the literature for this compound.

ParameterCell Line/SystemConcentration/ValueReference
Antityrosinase Activity (IC50) Mammalian tyrosinase in melan-a cells68.3 µg/mL[1]
Cytotoxicity HaCaT and Vero cellsNo cytotoxicity observed with crude mulberry root extract[1][2][3]

Signaling Pathways and Experimental Workflow

This section provides visual representations of the experimental workflow and the signaling pathway modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_mf Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Varying Concentrations of this compound prep_mf->treat_cells prep_cells Seed Cells in 96-well Plates prep_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay activity_assay Functional Assay (e.g., Tyrosinase Activity) treat_cells->activity_assay det_optimal_conc Determine Optimal Non-Toxic Concentration viability_assay->det_optimal_conc activity_assay->det_optimal_conc

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin MulberrosideF This compound MulberrosideF->Tyrosinase Inhibition

Caption: this compound inhibits melanin synthesis by targeting tyrosinase.

References

Technical Support Center: Mulberroside F Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the quantification of Mulberroside F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a bioactive compound found in mulberry (Morus species) plants.[1][2][3] Its quantification is crucial for the standardization of herbal extracts, quality control of cosmetic and pharmaceutical products, and for pharmacokinetic studies. It is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a valuable ingredient in skin-whitening and hyperpigmentation-treating formulations.[4][5]

Q2: What are the most common analytical techniques used for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique for the quantification of this compound.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC) is also used for faster analysis times and better resolution.[6]

Q3: Where can I obtain a reference standard for this compound?

A3: this compound reference standards can be purchased from various chemical and phytochemical suppliers. Ensure the standard has a certificate of analysis with a stated purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification, categorized by the stage of the analytical process.

Sample Preparation and Extraction Issues

Q4: I am experiencing low recovery of this compound from my plant material. What could be the cause and how can I improve it?

A4: Low recovery of this compound can be attributed to several factors. Here's a troubleshooting guide:

  • Incomplete Cell Lysis: The rigid cell walls of plant materials can hinder the release of this compound.

    • Solution: Ensure the plant material is finely powdered. Employing techniques like ultrasonication or microwave-assisted extraction can enhance cell wall disruption and improve recovery.

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent plays a critical role in the efficient extraction of this compound.

    • Solution: A mixture of ethanol or methanol and water is commonly used. An optimized extraction solvent is 85.2% methanol.

  • Insufficient Extraction Time or Temperature: Inadequate time or temperature can lead to incomplete extraction.

    • Solution: Optimize the extraction time and temperature. A suggested starting point is extracting for 2 hours at 53.2°C.

  • Degradation during Extraction: this compound may be susceptible to degradation at high temperatures or in the presence of certain enzymes.

    • Solution: Use moderate temperatures and consider adding antioxidants like ascorbic acid to the extraction solvent.

Experimental Workflow for Optimized Extraction

ExtractionWorkflow start Start: Finely Ground Plant Material extraction Extraction with 85.2% Methanol start->extraction optimization Optimize: - Time (e.g., 2h) - Temperature (e.g., 53.2°C) - Method (e.g., Sonication) extraction->optimization filtration Filtration/ Centrifugation optimization->filtration analysis HPLC/UPLC Analysis filtration->analysis end End: Quantified This compound analysis->end HPLCTroubleshooting start Problem: Poor Peak Shape check_overload Is the sample concentration too high? start->check_overload check_column Is the column old or contaminated? check_overload->check_column No solution_dilute Solution: Dilute the sample check_overload->solution_dilute Yes check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No solution_clean_column Solution: Clean or replace the column check_column->solution_clean_column Yes solution_adjust_ph Solution: Adjust mobile phase pH (e.g., add acid) check_mobile_phase->solution_adjust_ph No end Resolution: Symmetrical Peak check_mobile_phase->end Yes solution_dilute->end solution_clean_column->end solution_adjust_ph->end MelanogenesisInhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone MulberrosideF This compound MulberrosideF->Tyrosinase Inhibition

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Mulberroside F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental issues related to the poor oral bioavailability of Mulberroside F.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our preclinical animal studies. What are the likely causes?

A1: The poor oral bioavailability of this compound is a known challenge and can be attributed to several factors:

  • Low Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.

  • Poor Membrane Permeability: As a glycoside, the sugar moiety of this compound increases its hydrophilicity, which can hinder its passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Gut Microbiota Metabolism: Similar to other glycosylated natural products like Mulberroside A, this compound can be metabolized by intestinal bacteria. This enzymatic deglycosylation can convert it to its aglycone, oxyresveratrol, before it has a chance to be absorbed intact.[1]

  • Efflux Transporter Activity: While not definitively reported for this compound, its aglycone, oxyresveratrol, has been shown to be a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs).[1] If this compound is also a substrate, it would be actively pumped out of the intestinal cells back into the GI lumen, reducing its net absorption.

Q2: What strategies can we employ to improve the aqueous solubility of this compound for in vitro assays and formulation development?

A2: To enhance the solubility of this compound, consider the following approaches:

  • Co-solvents: For initial in vitro experiments, using co-solvents such as ethanol, PEG 300, or DMSO can be effective. However, be mindful of the potential for solvent toxicity in cell-based assays and precipitation upon dilution in aqueous media.

  • pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Investigate its solubility profile across a physiologically relevant pH range.

  • Formulation Technologies: For more advanced studies and potential in vivo applications, formulation strategies are recommended. These include:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly improve its dissolution rate.

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.

    • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can enhance the solubilization of this compound in the GI tract.

Q3: Our Caco-2 cell permeability assay shows low apparent permeability (Papp) for this compound. How can we interpret and potentially address this?

A3: Low Papp values in a Caco-2 assay are indicative of poor intestinal permeability. Here’s how to approach this:

  • Investigate Efflux: To determine if active efflux is limiting permeability, conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-to-B) transport in the presence of the inhibitor would suggest that this compound is an efflux transporter substrate.

  • Assess Metabolism: Analyze the basolateral and apical media for the presence of metabolites, such as oxyresveratrol. Caco-2 cells have some metabolic capacity, and this can help determine if the compound is being metabolized during transport.

  • Test Enhanced Formulations: Compare the permeability of unformulated this compound to that of a nanosuspension or solid dispersion formulation. These formulations can increase the concentration of dissolved drug at the cell surface, potentially improving transport.

Troubleshooting Guides

Issue 1: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inconsistent Dissolution Prepare a formulation that enhances dissolution, such as a solid dispersion or nanosuspension, to ensure more uniform drug release.
Food Effects Standardize the feeding schedule of the animals. The presence of food can alter GI motility, pH, and bile salt secretion, all of which can impact the absorption of poorly soluble drugs.
Enterohepatic Recirculation If the pharmacokinetic profile shows a second peak, it may be due to enterohepatic recirculation. This can be confirmed by studies in bile duct-cannulated animals.
Inter-animal variation in gut microbiota While difficult to control, acknowledging this as a potential source of variability is important, especially for compounds metabolized by gut bacteria.
Issue 2: Physical Instability of Formulations During Storage
Potential Cause Troubleshooting Steps
Recrystallization of Amorphous Solid Dispersions Ensure the drug loading is below the saturation point in the polymer matrix. Store the formulation in a desiccator to protect from humidity, which can act as a plasticizer and promote recrystallization.
Particle Growth in Nanosuspensions (Ostwald Ripening) Optimize the type and concentration of stabilizers (surfactants and polymers). Lyophilize the nanosuspension into a solid powder for long-term storage.
Chemical Degradation Conduct forced degradation studies (e.g., exposure to acid, base, light, heat) to understand the degradation pathways. Add antioxidants if oxidative degradation is a concern.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Oral Bioavailability
Molecular Formula C₂₁H₂₄O₁₀-
Molecular Weight 436.41 g/mol -
Appearance White to off-white powder-
Aqueous Solubility Poorly solubleA major limiting factor for dissolution and absorption.
LogP (predicted) ~1.5 - 2.5Suggests moderate lipophilicity, but the glycosidic moiety increases polarity, hindering passive diffusion.

Table 2: In Vitro Pharmacokinetic Data for Mulberroside A (a structurally related compound) [1]

ParameterValueInterpretation
Caco-2 Permeability (Papp, A-to-B) Low (specific value not provided, but described as "poor")Indicates low intestinal permeability.
Metabolism by Intestinal Bacteria Rapid deglycosylation to oxyresveratrolSuggests that a significant portion of an oral dose may not be absorbed as the parent compound.
Hepatic Metabolism Intact in liver subcellular preparationsIndicates that first-pass metabolism of the parent compound in the liver may not be a major issue if it reaches the portal circulation.

Table 3: Illustrative Potential Improvement in Oral Bioavailability with Formulation Strategies (Hypothetical Data for this compound)

FormulationCmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound 50200100
This compound Solid Dispersion 2501200600
This compound Nanosuspension 3001500750

Note: This table is for illustrative purposes to show the potential magnitude of improvement based on the known effects of these formulation technologies on poorly soluble drugs. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of ethanol in a round-bottom flask by sonication or vortexing until a clear solution is obtained.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C.

    • Once a thin film is formed on the flask wall, continue to rotate for another 30 minutes to ensure complete solvent removal.

    • Scrape the solid dispersion from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be gently ground and sieved for further characterization and use.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Materials: this compound, Poloxamer 188 (stabilizer), Deionized water, High-pressure homogenizer.

  • Procedure:

    • Prepare a 0.5% (w/v) solution of Poloxamer 188 in deionized water.

    • Disperse 1% (w/v) of this compound in the stabilizer solution to form a pre-suspension.

    • Stir the pre-suspension with a magnetic stirrer for 30 minutes.

    • Homogenize the pre-suspension using a high-pressure homogenizer at 500 bar for 5 preliminary cycles.

    • Increase the pressure to 1500 bar and homogenize for 20 cycles.

    • The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a tight monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare a solution of this compound (e.g., 10 µM) in HBSS.

    • For apical-to-basolateral (A-to-B) transport, add the drug solution to the apical chamber and drug-free HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) transport, add the drug solution to the basolateral chamber and drug-free HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio > 2 suggests the involvement of active efflux.

Visualizations

signaling_pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS ERK ERK ROS->ERK pERK p-ERK (Active) ERK->pERK MITF MITF pERK->MITF Phosphorylates pMITF p-MITF (Degradation) MITF->pMITF Tyrosinase Tyrosinase Expression pMITF->Tyrosinase Reduces Melanin Melanin Synthesis Tyrosinase->Melanin MulberrosideF This compound MulberrosideF->ROS Scavenges experimental_workflow Start Problem: Poor Oral Bioavailability of this compound Formulation Formulation Development (e.g., Solid Dispersion, Nanosuspension) Start->Formulation PhysChem Physicochemical Characterization (Solubility, Dissolution Rate) Formulation->PhysChem InVitro In Vitro Evaluation (Caco-2 Permeability) Formulation->InVitro Optimization Formulation Optimization PhysChem->Optimization InVitro->Optimization Optimization->Formulation Iterate InVivo In Vivo Pharmacokinetic Study (Animal Model) Optimization->InVivo DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis End Improved Bioavailability Achieved DataAnalysis->End logical_relationships cluster_problem Problem cluster_consequence Consequence cluster_solution Solution PoorSolubility Poor Aqueous Solubility LowBioavailability Low Oral Bioavailability PoorSolubility->LowBioavailability PoorPermeability Poor Membrane Permeability PoorPermeability->LowBioavailability SolidDispersion Solid Dispersions SolidDispersion->PoorSolubility Addresses Nanosuspension Nanosuspensions Nanosuspension->PoorSolubility Addresses LipidBased Lipid-Based Formulations LipidBased->PoorSolubility Addresses LipidBased->PoorPermeability Addresses

References

Technical Support Center: Refining the Purification Process for Mulberroside F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process for Mulberroside F. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during extraction, chromatography, and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of this compound from my initial extraction lower than expected?

Answer: Low extraction yield can be attributed to several factors:

  • Inadequate Solvent Polarity: this compound is a glycoside, making it moderately polar. Using a solvent system with inappropriate polarity will result in poor extraction efficiency. A 60-85% aqueous ethanol or methanol solution is generally effective.[1][2][3][4]

  • Insufficient Extraction Time or Temperature: The extraction process may be incomplete. Ensure adequate time and appropriate temperature to allow the solvent to penetrate the plant material and solubilize the target compound. Ultrasonic-assisted extraction can enhance efficiency.

  • Improper Sample Preparation: The plant material should be finely powdered to maximize the surface area for solvent contact. Incomplete drying of the plant material can also reduce extraction efficiency.

Question: My HPLC chromatogram shows a broad or tailing peak for this compound. What could be the cause?

Answer: Peak broadening or tailing in HPLC is a common issue with several potential causes:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time. If the problem persists with diluted samples, consider replacing the column.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase can affect peak shape. For flavonoids like this compound, a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) often provides good peak symmetry.[5][6]

  • Presence of Silanol Groups: Free silanol groups on the silica-based C18 column can interact with polar analytes, causing tailing. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this issue.

Question: I am observing co-eluting impurities with my this compound peak during HPLC purification. How can I improve the separation?

Answer: Co-eluting impurities can be challenging. Here are some strategies to improve resolution:

  • Optimize the Gradient: Adjusting the gradient slope of the mobile phase can improve the separation of closely eluting compounds. A shallower gradient around the elution time of this compound may resolve the impurities.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a different brand of C18 column might offer different selectivity.

  • Employ Orthogonal Purification Techniques: Before HPLC, consider a preliminary purification step using a different separation principle, such as macroporous resin chromatography or Sephadex LH-20 size-exclusion chromatography.[7][8] This can remove impurities with different properties, simplifying the final HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound purification?

A1: this compound is commonly isolated from the leaves, roots, and callus of mulberry (Morus alba L.).[1][3][7] The concentration of this compound can vary depending on the plant part and its growth conditions.[1][9]

Q2: What is a suitable solvent for dissolving the crude extract before chromatographic purification?

A2: The crude extract should be dissolved in a solvent that is compatible with the initial mobile phase of your chromatography step. For reversed-phase HPLC, this is typically a mixture of methanol or acetonitrile and water. To ensure complete dissolution and prevent precipitation on the column, it is advisable to dissolve the extract in a small amount of a stronger solvent like methanol and then dilute it with the initial mobile phase.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • HPLC-DAD: High-Performance Liquid Chromatography with a Diode Array Detector allows for the determination of purity by assessing the peak area percentage and checking for co-eluting impurities by examining the UV spectrum across the peak.

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides molecular weight information, which can confirm the identity of this compound (C₂₆H₃₀O₁₄, MW: 566.51 g/mol ).[2]

  • NMR: Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) provides detailed structural information, which is the definitive method for structure elucidation and confirmation.

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound, especially in solution, should be stored at low temperatures to prevent degradation. For long-term storage, it is recommended to keep it as a solid powder at -20°C or -80°C, protected from light and moisture.[10] Stock solutions should also be stored at -20°C or -80°C and are typically stable for 1 to 6 months.[10]

Data Presentation

Table 1: this compound Content in Different Parts of Morus alba

Plant PartThis compound Content (µg/g Dry Weight)Reference
Leaves (Soil-grown)30.85 ± 5.98[1][9]
Roots (Soil-grown)121.52 ± 6.59[1][9]
Roots (In vitro cultured)207.35 ± 23.42[9]
Callus (In vitro cultured)160.97 ± 17.08[9]

Table 2: HPLC Operating Parameters for this compound Analysis

ParameterConditionReference
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[1]
Mobile Phase A: Acetonitrile, B: Water with 0.1% Formic Acid[5][6]
Gradient Optimized for separation (e.g., 5-95% A over 60 min)[5]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 320 nm[1]
Column Temperature 35 °C[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Mulberry Leaves
  • Preparation of Plant Material: Air-dry fresh mulberry leaves in the shade, then grind them into a fine powder.

  • Extraction: Macerate the powdered leaves with 85% aqueous methanol (1:10 w/v) at room temperature for 24 hours.[3][4]

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol to remove non-polar and highly polar impurities.[7] this compound is expected to be enriched in the n-butanol fraction.

  • Macroporous Resin Chromatography:

    • Dissolve the n-butanol fraction in water and load it onto a pre-equilibrated macroporous resin column (e.g., AB-8).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%). Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Pool the this compound-rich fractions and concentrate them.

    • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol to separate compounds based on their molecular size and polarity. This step is effective in removing pigments and smaller molecular weight impurities.[7][8]

  • Preparative HPLC:

    • Further purify the fractions containing this compound using a preparative HPLC system with a C18 column.

    • Use an optimized gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.

    • Collect the peak corresponding to this compound and concentrate it under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow start Powdered Mulberry Leaves extraction Extraction (85% aq. Methanol) start->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction resin_chrom Macroporous Resin Chromatography butanol_fraction->resin_chrom mf_rich_fractions1 This compound-rich Fractions resin_chrom->mf_rich_fractions1 sephadex_chrom Sephadex LH-20 Chromatography mf_rich_fractions1->sephadex_chrom mf_rich_fractions2 Further Enriched Fractions sephadex_chrom->mf_rich_fractions2 prep_hplc Preparative HPLC mf_rich_fractions2->prep_hplc pure_mf Pure this compound prep_hplc->pure_mf

Caption: Experimental workflow for the purification of this compound.

troubleshooting_hplc issue HPLC Issue: Broad/Tailing Peak cause1 Potential Cause 1: Column Overload issue->cause1 cause2 Potential Cause 2: Column Degradation issue->cause2 cause3 Potential Cause 3: Inappropriate Mobile Phase issue->cause3 solution1 Solution: Dilute Sample cause1->solution1 solution2 Solution: Replace Column cause2->solution2 solution3 Solution: Optimize Mobile Phase (pH, Composition) cause3->solution3

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Validation & Comparative

A Comparative Guide for Skin Whitening: Mulberroside F vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of dermatological research and cosmetic science, the quest for effective and safe skin whitening agents is perpetual. Among the myriad of compounds investigated, Mulberroside F, a natural constituent of mulberry leaves, and Kojic Acid, a fungal metabolite, have emerged as prominent tyrosinase inhibitors. This guide provides a comprehensive, data-driven comparison of their performance for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Kojic Acid exert their skin-lightening effects primarily by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. However, the nuances of their interaction with the enzyme and the broader melanogenesis pathway are distinct.

Kojic Acid: A well-established tyrosinase inhibitor, Kojic Acid's primary mechanism involves the chelation of copper ions within the active site of the tyrosinase enzyme.[1][2] This action effectively renders the enzyme inactive, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a crucial precursor to melanin.[3] Some studies also suggest that Kojic Acid's anti-melanogenic activity in skin may be partially mediated by its ability to induce interleukin-6 (IL-6) production in keratinocytes, which in turn inhibits melanogenesis.

This compound: This stilbenoid compound, isolated from Morus alba, also directly inhibits tyrosinase activity.[4] Kinetic studies have characterized it as a competitive or mixed-type inhibitor.[5] Its inhibitory action obstructs the conversion of DOPA to dopachrome within the melanin biosynthesis pathway.[3] While its primary action is on tyrosinase, its antioxidant properties may also contribute to its skin-lightening effects by scavenging reactive oxygen species that can stimulate melanogenesis.[4]

Quantitative Performance Data

The following tables summarize the quantitative data on the tyrosinase inhibitory activity and melanin content reduction for both compounds.

Table 1: Tyrosinase Inhibitory Activity

CompoundEnzyme SourceInhibition TypeIC50 ValueFold-Superiority vs. Kojic Acid (Monophenolase)Reference
This compound Mushroom--4.48[6]
This compound Mammalian-68.3 µg/mL-[6]
Kojic Acid MushroomCompetitive (Monophenolase), Mixed (Diphenolase)169.13 µM-

Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.

Table 2: Effect on Melanin Content in B16F10 Melanoma Cells

CompoundConcentrationMelanin Content Reduction (%)Reference
This compound -Data from a direct comparative study with Kojic Acid is not readily available. However, it is reported to be more effective in inhibiting melanin production in cultured melan-a cells than kojic acid.[6][6]
Kojic Acid 250 µg/mL38.17 ± 7.60 (intracellular), 68.47 ± 0.42 (extracellular)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used for the initial screening of tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.

  • Add mushroom tyrosinase solution to each well and pre-incubate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Measure the absorbance of the reaction mixture at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by plotting the percentage of inhibition against the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the efficacy of compounds in reducing melanin production in a relevant cell line.

Cell Culture and Treatment:

  • Culture B16F10 melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound, Kojic Acid) for a specified period (e.g., 48-72 hours). In some protocols, melanogenesis is stimulated using agents like α-melanocyte-stimulating hormone (α-MSH).

Melanin Measurement:

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a lysis buffer (e.g., 1N NaOH with 10% DMSO).

  • Heat the lysate (e.g., at 80°C for 1 hour) to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The melanin content is often normalized to the total protein content of the cell lysate to account for differences in cell number.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.

Melanogenesis_Pathway cluster_Melanocyte Melanocyte cluster_Inhibitors Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Series of Oxidative Reactions Mulberroside_F This compound Mulberroside_F->L-Tyrosine Kojic_Acid Kojic Acid Kojic_Acid->L-Tyrosine

Caption: The Melanogenesis Pathway and points of inhibition by this compound and Kojic Acid.

Tyrosinase_Inhibition_Assay Start Start Prepare Reaction Mixture\n(Buffer + Inhibitor) Prepare Reaction Mixture (Buffer + Inhibitor) Start->Prepare Reaction Mixture\n(Buffer + Inhibitor) Add Mushroom Tyrosinase Add Mushroom Tyrosinase Prepare Reaction Mixture\n(Buffer + Inhibitor)->Add Mushroom Tyrosinase Pre-incubate Pre-incubate Add Mushroom Tyrosinase->Pre-incubate Add L-DOPA Add L-DOPA Pre-incubate->Add L-DOPA Measure Absorbance (475 nm) Measure Absorbance (475 nm) Add L-DOPA->Measure Absorbance (475 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (475 nm)->Calculate % Inhibition End End Calculate % Inhibition->End

Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.

Melanin_Content_Assay Start Start Culture B16F10 Cells Culture B16F10 Cells Start->Culture B16F10 Cells Treat with Inhibitor Treat with Inhibitor Culture B16F10 Cells->Treat with Inhibitor Lyse Cells Lyse Cells Treat with Inhibitor->Lyse Cells Solubilize Melanin (Heat) Solubilize Melanin (Heat) Lyse Cells->Solubilize Melanin (Heat) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Solubilize Melanin (Heat)->Measure Absorbance (405 nm) Determine Melanin Content Determine Melanin Content Measure Absorbance (405 nm)->Determine Melanin Content End End Determine Melanin Content->End

Caption: Experimental workflow for the melanin content assay in B16F10 cells.

Conclusion

References

A Comparative Analysis of Mulberroside F from Diverse Morus Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the distribution, biological activity, and experimental evaluation of Mulberroside F, a promising bioactive compound found in mulberry plants.

This compound, a stilbenoid glycoside, has garnered significant attention within the scientific community for its potent biological activities, particularly its role as a tyrosinase inhibitor and its potential applications in cosmetics and pharmaceuticals as a skin-whitening agent. This guide provides a comparative analysis of this compound derived from various Morus species, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in their endeavors. While extensive research has been conducted on Morus alba, this guide also incorporates available data on other Morus species to offer a broader perspective.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different species of the Morus genus and even between different parts of the same plant. The primary source for the isolation of this compound has been Morus alba. The following tables summarize the quantitative data on this compound content from available studies.

Plant PartGrowth ConditionMorus alba
LeavesSoil-grown30.85 ± 5.98 µg/g
RootsSoil-grown121.52 ± 6.59 µg/g
RootsIn-vitro culture207.35 ± 23.42 µg/g
CallusIn-vitro culture160.97 ± 17.08 µg/g

Data presented as mean ± standard deviation.

Note: While this compound has been identified in other Morus species such as Morus nigra, Morus australis, Morus lhou, and Morus macroura, comprehensive comparative studies quantifying its content across these species are limited. The available data predominantly focuses on Morus alba.

Biological Activity: A Comparative Overview

The primary biological activity attributed to this compound is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a compound of high interest for applications in dermatology and cosmetology.

Biological ActivityMorus SpeciesKey Findings
Tyrosinase Inhibition Morus albaThis compound from M. alba leaves exhibits a 4.48-fold greater monophenolase inhibitory activity on mushroom tyrosinase than kojic acid, a well-known tyrosinase inhibitor. It also effectively inhibits melanin production in cultured melan-a cells with an IC50 value of 68.3 µg/mL.[1][2][3]
Antioxidant Activity Morus albaThis compound exhibits superoxide scavenging activity, which contributes to its overall skin-protective effects.[2][3]
Anti-inflammatory Activity Morus albaStudies have indicated that this compound possesses anti-inflammatory properties, further enhancing its potential for dermatological applications.

Note: Direct comparative studies on the biological activity of purified this compound from different Morus species are scarce. Most comparative studies have been conducted using crude extracts, which contain a mixture of bioactive compounds, making it difficult to attribute the observed effects solely to this compound.

Experimental Protocols

For researchers aiming to isolate, quantify, and evaluate the biological activity of this compound, the following detailed experimental protocols are provided.

Extraction and Quantification of this compound via HPLC

This protocol outlines the steps for extracting this compound from Morus plant material and quantifying it using High-Performance Liquid Chromatography (HPLC).

a. Extraction:

  • Sample Preparation: Collect fresh plant material (leaves, roots, etc.) and freeze-dry for 48 hours. Grind the dried material into a fine powder.

  • Solvent Extraction: Suspend the powdered plant material in 85% methanol (or 60% ethanol).

  • Sonication: Sonicate the mixture for 20 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter before HPLC analysis.

b. HPLC Quantification:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Detection: UV detector set at a wavelength of 320 nm.

  • Standard: A pure standard of this compound is required for creating a calibration curve to quantify the amount in the plant extracts. The retention time of the peak in the sample chromatogram is compared with that of the standard for identification.[4]

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the activity of tyrosinase.

  • Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase and a separate solution of L-DOPA (3,4-dihydroxyphenylalanine) as the substrate in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound.

  • Incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the L-DOPA substrate to all wells to start the enzymatic reaction.

  • Spectrophotometric Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) over time. The formation of dopachrome from L-DOPA results in a change in absorbance.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control reaction (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can then be determined.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Extraction_Quantification cluster_extraction Extraction cluster_quantification Quantification Plant_Material Morus Plant Material (Leaves, Roots) Freeze_Drying Freeze-Drying Plant_Material->Freeze_Drying Grinding Grinding to Powder Freeze_Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., 85% Methanol) Grinding->Solvent_Extraction Sonication Sonication Solvent_Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.2 µm) Supernatant_Collection->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for the extraction and quantification of this compound.

Tyrosinase_Inhibition_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA (monophenolase activity) Dopaquinone Dopaquinone L_DOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Mulberroside_F This compound Mulberroside_F->Tyrosinase Inhibition

Caption: this compound inhibits the enzymatic activity of tyrosinase.

References

A Comparative Guide to Analytical Methods for Mulberroside F Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three prominent analytical techniques for the quantification of Mulberroside F: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document offers a comparative overview of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research needs.

Comparative Performance of Analytical Methods for this compound

The following table summarizes the key performance parameters of HPLC, UPLC-MS, and HPTLC for the quantification of this compound. The data presented is a synthesis of published literature and typical performance characteristics for analogous compounds.

ParameterHPLC with UV DetectionUPLC-MS/MSHPTLC with Densitometry
**Linearity (R²) **> 0.998[1]> 0.999> 0.99
Linearity Range 0.5 - 100 µg/mL1 - 500 ng/mL50 - 500 ng/spot
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~10 ng/spot
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL~30 ng/spot
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Analysis Time 15 - 30 minutes5 - 10 minutes30 - 45 minutes per plate
Selectivity ModerateHighModerate to High
Cost Low to ModerateHighLow

Experimental Workflow and Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data generated by different techniques. A typical workflow for cross-validating HPLC, UPLC-MS, and HPTLC methods for this compound analysis is illustrated below. This process ensures that the chosen methods are fit for their intended purpose and yield comparable results within acceptable limits.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_outcome Outcome HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity SampleAnalysis Analysis of Identical Samples HPLC->SampleAnalysis UPLCMS UPLC-MS/MS UPLCMS->Linearity UPLCMS->SampleAnalysis HPTLC HPTLC HPTLC->Linearity HPTLC->SampleAnalysis Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy & Recovery Precision->Accuracy Specificity Specificity & Selectivity Accuracy->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ LOD_LOQ->SampleAnalysis DataComparison Statistical Comparison of Results SampleAnalysis->DataComparison Acceptance Acceptance Criteria Met? DataComparison->Acceptance Acceptance->HPLC No, Re-evaluate/Optimize Validated Methods are Cross-Validated Acceptance->Validated Yes

Workflow for Cross-Validation of Analytical Methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of this compound and related phenolic compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification of this compound in various samples, offering a balance between performance and cost.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). A series of working standards (0.5-100 µg/mL) are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and at low concentrations.

  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor the precursor ion and at least two product ions for this compound. The specific m/z values would be determined by infusing a standard solution.

  • Standard and Sample Preparation: Similar to the HPLC method, but with dilutions to a lower concentration range (e.g., 1-500 ng/mL).

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

HPTLC is a cost-effective and high-throughput method suitable for the simultaneous analysis of multiple samples.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, and water (e.g., 8:1:1, v/v/v). The chamber should be saturated with the mobile phase vapor for approximately 20 minutes before plate development.

  • Sample Application: Apply standards and samples as bands (e.g., 8 mm wide) using an automatic applicator.

  • Development: Develop the plate up to a distance of 80 mm in the developing chamber.

  • Densitometric Analysis: After drying the plate, scan the chromatogram using a densitometer in absorbance mode at 320 nm.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in methanol. Apply different volumes of the standard solution to the plate to create a calibration curve (e.g., 50-500 ng/spot). Prepare sample extracts as described for HPLC and apply appropriate volumes to the plate.

This compound and its Role in Melanin Biosynthesis

This compound is known for its inhibitory effects on tyrosinase, a key enzyme in the melanin biosynthesis pathway. Understanding this pathway is crucial for researchers in drug development and cosmetology. The diagram below illustrates the simplified signaling pathway of melanogenesis and the inhibitory action of this compound.

MelaninBiosynthesis cluster_pathway Melanin Biosynthesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone MulberrosideF This compound MulberrosideF->Tyrosinase inhibition

References

Mulberroside F vs. Its Aglycone, Moracin M: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the bioactivities of Mulberroside F and its aglycone, moracin M, reveals distinct differences in their efficacy, particularly in anti-melanogenic and anti-inflammatory applications. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

This compound, a glycoside found in the leaves and roots of Morus alba (white mulberry), and its aglycone, moracin M, are both recognized for their significant biological activities. However, the presence of a glucose moiety in this compound markedly influences its pharmacological profile when compared to the more direct action of moracin M.

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the tyrosinase inhibitory, anti-inflammatory, and antioxidant activities of this compound and moracin M. It is important to note that a direct comparison is challenging as the data is often derived from different studies with varying experimental conditions.

Compound Assay Reported Activity Reference
Moracin M Mushroom TyrosinaseIC50: 8.0 μM[1]
This compound Mushroom Tyrosinase4.48-fold greater monophenolase activity than kojic acid[2]
This compound Mammalian Tyrosinase50% suppression at 68.3 µg/mL[2]

Table 1: Comparison of Tyrosinase Inhibitory Activity.

Compound Assay Reported Activity Reference
Moracin M Nitric Oxide (NO) Production InhibitionIC50: 65.7 μM[3]
This compound Airway Inflammation in Asthmatic MiceSignificant reduction in inflammatory markers and eosinophil infiltration[4]

Table 2: Comparison of Anti-inflammatory Activity.

Compound Assay Reported Activity Reference
Moracin M General AntioxidantPossesses antioxidant properties[5]
This compound Superoxide Scavenging ActivityExhibits superoxide scavenging activity[6]
This compound DPPH Radical ScavengingMulberry leaf extracts containing this compound show significant scavenging activity[7]

Table 3: Comparison of Antioxidant Activity.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound and moracin M are rooted in their interactions with different cellular signaling pathways.

Moracin M

Moracin M has been shown to exert its anti-inflammatory effects through the modulation of key signaling cascades. In lipopolysaccharide (LPS)-stimulated models, moracin M inhibits inflammatory responses by regulating the PI3K/Akt/mTOR pathway .[8] It also interferes with the NF-κB signaling pathway , a central regulator of inflammation, by preventing the nuclear translocation of the p65 subunit.[9] Furthermore, moracin M has been identified as a phosphodiesterase-4 (PDE4) inhibitor, which contributes to its anti-inflammatory properties.[10]

moracin_m_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K activates NFkB NF-κB TLR4->NFkB activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates p65 p65 NFkB->p65 releases nucleus Nucleus p65->nucleus translocates to inflammation Inflammatory Response (IL-6, TNF-α, NO) nucleus->inflammation mediates moracin_M Moracin M moracin_M->PI3K inhibits moracin_M->NFkB inhibits

Moracin M Anti-inflammatory Signaling Pathway
This compound

The anti-inflammatory mechanism of this compound has been elucidated in the context of allergic asthma. Studies in ovalbumin (OVA)-sensitized mice have shown that this compound alleviates airway hyperresponsiveness and inflammation by inhibiting the activation of T-helper 2 (Th2) cells . This leads to a significant reduction in the levels of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[4] Additionally, this compound has been observed to reduce the expression of NF-κB in lung tissue, suggesting an overlap in anti-inflammatory mechanisms with its aglycone.[4]

mulberroside_f_pathway Allergen Allergen (OVA) APC Antigen Presenting Cell Allergen->APC Th0 Naive T cell APC->Th0 presents antigen Th2 Th2 Cell Th0->Th2 differentiates into Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) Th2->Cytokines produces Eosinophil Eosinophil Infiltration Cytokines->Eosinophil Inflammation Airway Inflammation Eosinophil->Inflammation Mulberroside_F This compound Mulberroside_F->Th2 inhibits activation

This compound Anti-inflammatory Pathway in Asthma

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay
  • Objective: To determine the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Method:

    • Prepare a reaction mixture containing phosphate buffer (pH 6.8), a solution of the test compound (this compound or moracin M) at various concentrations, and a solution of mushroom tyrosinase.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a substrate solution, typically L-tyrosine or L-DOPA.

    • Monitor the formation of dopachrome, the oxidized product of the substrate, by measuring the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) using a spectrophotometer.

    • Kojic acid is commonly used as a positive control.

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[11]

tyrosinase_assay start Start prepare_mixture Prepare Reaction Mixture: - Phosphate Buffer - Test Compound - Tyrosinase start->prepare_mixture pre_incubate Pre-incubate (e.g., 25°C, 10 min) prepare_mixture->pre_incubate add_substrate Add Substrate (L-DOPA or L-Tyrosine) pre_incubate->add_substrate measure_absorbance Measure Absorbance (e.g., 475 nm) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for Tyrosinase Inhibition Assay
Melanin Content Assay in B16F10 Melanoma Cells

  • Objective: To quantify the effect of a compound on melanin production in cultured melanoma cells.

  • Method:

    • Culture B16F10 melanoma cells in a suitable medium.

    • Treat the cells with the test compound (this compound or moracin M) at various concentrations for a specified period (e.g., 72 hours). α-Melanocyte-stimulating hormone (α-MSH) can be used to induce melanogenesis.

    • After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.

    • Pellet the melanin by centrifugation.

    • Dissolve the melanin pellet in a sodium hydroxide (NaOH) solution.

    • Measure the absorbance of the dissolved melanin at a specific wavelength (e.g., 405 nm or 475 nm).

    • Normalize the melanin content to the total protein content of the cell lysate.

    • The reduction in melanin content compared to the untreated control indicates the inhibitory effect of the compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
  • Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Method:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound (this compound or moracin M) for a set time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which reacts with nitrite to form a colored product.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).

    • The reduction in nitrite concentration in the presence of the test compound compared to the LPS-stimulated control indicates the inhibition of NO production.

Conclusion

The available evidence strongly suggests that the aglycone, moracin M , is a more potent inhibitor of tyrosinase and exhibits direct anti-inflammatory effects with a clear mechanism of action involving the PI3K/Akt/mTOR and NF-κB pathways. Its lower molecular weight and lack of a bulky glucose group likely contribute to better cell permeability and interaction with target enzymes.

This compound , while also demonstrating anti-melanogenic and anti-inflammatory properties, appears to have a lower intrinsic activity in some assays. Its efficacy in vivo, particularly in the context of asthma, highlights a different and potentially valuable therapeutic avenue, possibly related to its modulation of the Th2 immune response. The glycosylation of this compound may influence its solubility, stability, and pharmacokinetic profile, which could be advantageous in certain formulations or for specific delivery routes.

For researchers and drug development professionals, the choice between this compound and moracin M will depend on the specific therapeutic application. For topical applications targeting hyperpigmentation or localized inflammation, the higher potency of moracin M makes it a more promising candidate. For systemic applications where modulation of the immune system is desired, this compound presents an interesting profile that warrants further investigation. Future head-to-head studies with standardized protocols are necessary to provide a more definitive comparison of their efficacy across a broader range of biological activities.

References

Evaluating the Safety of Mulberroside F Against Hydroquinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the safety and efficacy of Mulberroside F and hydroquinone, two compounds with significant applications in dermatology and cosmetology as skin-lightening agents. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

Hydroquinone has long been the industry standard for treating hyperpigmentation, yet concerns about its safety profile persist. This compound, a natural compound extracted from mulberry plants, has emerged as a promising alternative. This guide presents a side-by-side evaluation of their performance based on cytotoxicity, melanogenesis inhibition, and tyrosinase activity. The data indicates that this compound exhibits potent tyrosinase inhibition with a more favorable safety profile compared to hydroquinone, which demonstrates significant cytotoxicity at effective concentrations.

Data Presentation

The following tables summarize the quantitative data gathered from various experimental studies.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayIC50 / % ViabilityExposure TimeCitation
This compound (in crude extract) HaCaT, VeroCell ViabilityNo cytotoxicity observedNot Specified[1][2]
Hydroquinone A431MTT23.3 µM72 hours[3][4]
Hydroquinone SYFMTT37.5 µM72 hours[3][4]
Hydroquinone B16F10Microscopic ObservationSignificant cell death48 hours[3][4]

Table 2: Comparative Efficacy in Melanogenesis Inhibition

CompoundAssayTargetIC50 / PotencyCitation
This compound Mushroom Tyrosinase InhibitionTyrosinase4.48-fold > Kojic Acid[5]
Mulberroside S2 (a Mulberroside) Mushroom Tyrosinase InhibitionTyrosinase28.93 µM[6]
Hydroquinone Mushroom Tyrosinase InhibitionTyrosinase22.78 ± 0.16 µM[7]
Kojic Acid (Reference) Mushroom Tyrosinase InhibitionTyrosinase169.13 µM[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells (e.g., B16F10 melanoma cells, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or hydroquinone for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[3][4]

Melanin Content Assay

This assay quantifies the melanin content in cultured cells.

Protocol:

  • Cell Culture and Treatment: Plate B16F10 melanoma cells in a 6-well plate and treat with this compound or hydroquinone at various concentrations for 72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them with 1N NaOH.

  • Melanin Solubilization: Incubate the cell lysates at 60°C for 1 hour to dissolve the melanin.

  • Quantification: Measure the absorbance of the supernatant at 405 nm.

  • Normalization: Determine the protein concentration of the cell lysates to normalize the melanin content. The results are expressed as a percentage of the untreated control.[8][9]

Mushroom Tyrosinase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, a key enzyme in melanin synthesis.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound (this compound or hydroquinone at various concentrations), 140 µL of phosphate buffer (pH 6.8), and 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

  • Substrate Addition: Add 20 µL of L-DOPA (3,4-dihydroxyphenylalanine) solution to initiate the reaction.

  • Absorbance Reading: Measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.

  • Inhibition Calculation: The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined from the dose-response curve.[1]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways affected by this compound and hydroquinone in melanocytes.

Mulberroside_F_Pathway Mulberroside_F This compound Tyrosinase Tyrosinase Mulberroside_F->Tyrosinase Inhibition Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalysis Hydroquinone_Pathway Hydroquinone Hydroquinone Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Inhibition Melanocyte Melanocyte Hydroquinone->Melanocyte Cytotoxicity Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalysis Cell_Death Cell Death (Apoptosis) Melanocyte->Cell_Death Experimental_Workflow start Start cell_culture Cell Culture (B16F10, HaCaT) start->cell_culture tyrosinase_assay Tyrosinase Inhibition Assay (in vitro) start->tyrosinase_assay compound_treatment Compound Treatment (this compound / Hydroquinone) cell_culture->compound_treatment cytotoxicity Cytotoxicity Assay (MTT) compound_treatment->cytotoxicity melanin_assay Melanin Content Assay compound_treatment->melanin_assay data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Disposal of Mulberroside F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Mulberroside F, understanding the proper disposal procedures is crucial for maintaining laboratory safety and environmental responsibility. While specific regulatory disposal protocols for this compound are not extensively documented due to its classification as a non-hazardous substance under the Globally Harmonized System (GHS), a set of best practices can be established based on its chemical properties and general laboratory safety standards.[1]

Core Properties and Safety Profile

This compound, a natural compound isolated from the root barks and leaves of Morus alba L., is primarily recognized for its inhibitory effects on tyrosinase activity and melanin formation.[2][3] According to available safety data, it is not classified as a hazardous material, simplifying its disposal compared to toxic or reactive chemicals.[1] Key information for handling and disposal is summarized below.

PropertyDataSource
CAS Number 193483-95-3[1][2][4]
Molecular Formula C26H30O14[1]
Molar Mass 566.51 g/mol [4]
GHS Hazard Classification Not Classified[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][5]

Recommended Disposal Procedures

Given its non-hazardous nature, the disposal of this compound should be approached with a focus on responsible chemical management. The primary consideration is whether the compound is in solid form or dissolved in a solvent.

For Solid this compound:

  • Small Quantities: Uncontaminated, small quantities of solid this compound can typically be disposed of as general laboratory waste, provided this aligns with the specific waste management policies of your institution.

  • Contaminated Material: If the solid is contaminated with a hazardous substance, it must be treated as hazardous waste, following the disposal protocols for the contaminating chemical.

For this compound Solutions:

The disposal method for this compound in solution is dictated by the solvent used.

  • Aqueous Solutions: If dissolved in water in low concentrations, disposal down the drain with copious amounts of water may be permissible, subject to local regulations and institutional guidelines.

  • Solvent-Based Solutions: When dissolved in organic solvents such as DMSO, methanol, or ethanol, the solution must be disposed of as chemical waste.[2][5]

    • Collect the waste solution in a properly labeled, sealed, and compatible waste container.

    • The waste container label should clearly identify the solvent and the dissolved this compound.

    • Follow your institution's established procedures for the collection and disposal of chemical waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste management policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MulberrosideF_Disposal_Workflow start Start: this compound Waste check_form Is the waste in solid or liquid form? start->check_form solid_waste Solid Waste check_form->solid_waste Solid liquid_waste Liquid Waste (Solution) check_form->liquid_waste Liquid check_solid_contamination Is the solid contaminated with a hazardous substance? solid_waste->check_solid_contamination check_solvent What is the solvent? liquid_waste->check_solvent general_lab_waste Dispose as General Laboratory Waste (per institutional policy) check_solid_contamination->general_lab_waste No hazardous_waste Dispose as Hazardous Waste (follow protocol for contaminant) check_solid_contamination->hazardous_waste Yes end End general_lab_waste->end hazardous_waste->end aqueous_solution Aqueous Solution (low concentration) check_solvent->aqueous_solution Water organic_solvent Organic Solvent (e.g., DMSO, Ethanol) check_solvent->organic_solvent Organic drain_disposal Drain Disposal (with copious water, per institutional policy) aqueous_solution->drain_disposal chemical_waste Collect in Labeled Chemical Waste Container organic_solvent->chemical_waste drain_disposal->end chemical_waste->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and environmentally conscious disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.